rac-(1R,6R)-2-oxabicyclo[4.2.0]octan-7-one, cis
Description
Structure
2D Structure
Properties
CAS No. |
134460-60-9 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(1R,6S)-2-oxabicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C7H10O2/c8-6-4-7-5(6)2-1-3-9-7/h5,7H,1-4H2/t5-,7-/m1/s1 |
InChI Key |
CKAFSLVZGWLORL-IYSWYEEDSA-N |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic and Structural Elucidation of cis-2-oxabicyclo[4.2.0]octan-7-one: A Technical Overview
Disclaimer: Experimental spectroscopic data for the unsubstituted parent compound, cis-2-oxabicyclo[4.2.0]octan-7-one, is not extensively available in peer-reviewed literature. This guide provides a technical framework based on predicted data and analysis of structurally related compounds to assist researchers in the characterization of this molecule.
Introduction
Cis-2-oxabicyclo[4.2.0]octan-7-one is a bicyclic lactone featuring a fusion of a tetrahydropyran ring and a cyclobutanone ring. This strained ring system is a core structural motif in various natural products and serves as a valuable synthetic intermediate in organic chemistry. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and utilization in drug development and materials science.
This technical guide outlines the expected spectroscopic characteristics of cis-2-oxabicyclo[4.2.0]octan-7-one and provides generalized protocols for its analysis.
Molecular Structure and Predicted Data
The fundamental properties of cis-2-oxabicyclo[4.2.0]octan-7-one are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |
| Monoisotopic Mass | 126.06808 Da | PubChem[1] |
| SMILES | C1C[C@@H]2--INVALID-LINK--OC1 | PubChem[1] |
| InChIKey | CKAFSLVZGWLORL-CAHLUQPWSA-N | PubChem[1] |
Spectroscopic Data Analysis
While specific experimental spectra for the parent compound are scarce, the following sections detail the expected spectroscopic signatures based on data from substituted analogs and general principles of spectroscopic interpretation.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the lactone. Due to the strain inherent in the four-membered cyclobutanone ring, this peak is anticipated at a relatively high wavenumber.
Expected Major Peaks:
-
~1770-1800 cm⁻¹: C=O stretching vibration of the strained lactone. For comparison, IR spectra of various substituted 2-oxabicyclo[4.2.0]octan-7-ones show carbonyl absorptions in this region[2][3].
-
~2850-3000 cm⁻¹: C-H stretching vibrations of the aliphatic ring system.
-
~1050-1200 cm⁻¹: C-O stretching vibration of the ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide key information about the cis-fusion of the rings and the electronic environment of the protons. The signals would likely be complex due to spin-spin coupling.
| Proton Environment (Tentative Assignment) | Expected Chemical Shift (δ, ppm) | Notes |
| H1, H6 (Bridgehead) | 3.5 - 4.5 | Protons at the ring junction, deshielded by the adjacent oxygen and carbonyl group. |
| H3, H4, H5 (Tetrahydropyran ring) | 1.5 - 2.5 | Aliphatic protons of the six-membered ring. |
| H8 (Cyclobutanone ring) | 2.0 - 3.0 | Protons alpha to the carbonyl group. |
Note: The coupling constant (J) between the bridgehead protons (H1 and H6) is a critical parameter for confirming the cis-stereochemistry of the ring fusion. In related cis-fused bicyclo[4.2.0]octane systems, this value is typically greater than 7 Hz[4].
¹³C NMR: The carbon NMR spectrum is expected to show seven distinct signals, with the carbonyl carbon being the most downfield.
| Carbon Environment (Tentative Assignment) | Expected Chemical Shift (δ, ppm) | Notes |
| C7 (Carbonyl) | > 200 | The carbonyl carbon in cyclobutanones typically appears at a very low field. For example, the C=O in cis-3,4-Dibromobicyclo[4.2.0]octan-7-one is at 206.4 ppm[5]. |
| C1, C6 (Bridgehead) | 60 - 80 | Carbons at the ring junction. |
| C3, C4, C5, C8 (Ring carbons) | 20 - 50 | Aliphatic carbons in the ring system. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The following table lists predicted m/z values for various adducts of cis-2-oxabicyclo[4.2.0]octan-7-one.
| Adduct | Predicted m/z |
| [M+H]⁺ | 127.07536 |
| [M+Na]⁺ | 149.05730 |
| [M-H]⁻ | 125.06080 |
| [M+NH₄]⁺ | 144.10190 |
| [M]⁺ | 126.06753 |
| Data sourced from PubChem, calculated using CCSbase.[1] |
A likely fragmentation pathway would involve the retro-[2+2] cycloaddition, leading to the loss of ketene (CH₂=C=O) from the molecular ion.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of bicyclic lactones, which can be adapted for cis-2-oxabicyclo[4.2.0]octan-7-one.
Synthesis: [2+2] Cycloaddition
A common method for synthesizing the 2-oxabicyclo[4.2.0]octan-7-one core is via a [2+2] cycloaddition reaction between an appropriate ketene and a cyclic enol ether like 2,3-dihydropyran.
-
Ketene Generation: The ketene can be generated in situ from an acyl chloride (e.g., acetyl chloride) using a non-nucleophilic base like triethylamine in an inert solvent.
-
Cycloaddition: The dihydropyran is added to the solution containing the in situ generated ketene. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: The reaction mixture is quenched, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography on silica gel.
Spectroscopic Analysis
-
Sample Preparation: For NMR analysis, the purified compound (~5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). For IR analysis, a thin film of the neat compound can be prepared on a salt plate (NaCl or KBr), or a KBr pellet can be made if the compound is solid. For GC-MS, the sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation:
-
NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
IR: Spectra are recorded on an FT-IR spectrometer.
-
MS: Mass spectra are typically obtained using a gas chromatograph coupled with a mass spectrometer (GC-MS) with electron ionization (EI).
-
-
Data Acquisition: Standard acquisition parameters are used for each technique. For NMR, this includes acquiring standard 1D proton and carbon spectra, and potentially 2D experiments like COSY and HSQC to aid in structural assignment.
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target molecule like cis-2-oxabicyclo[4.2.0]octan-7-one.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. PubChemLite - Cis-2-oxabicyclo[4.2.0]octan-7-one (C7H10O2) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0090366A1 - 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives, processes for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. acgpubs.org [acgpubs.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Bicyclo[4.2.0]octanones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy characterization of bicyclo[4.2.0]octanones. This class of bicyclic ketones is a common structural motif in natural products and serves as a valuable building block in organic synthesis. A thorough understanding of their NMR spectral features is crucial for structure elucidation, stereochemical assignment, and quality control in drug discovery and development.
Introduction to the Bicyclo[4.2.0]octanone Skeleton
The bicyclo[4.2.0]octanone framework consists of a cyclohexane ring fused to a cyclobutanone ring. The fusion of these two rings can be either cis or trans, leading to distinct stereoisomers with unique spectral properties. The position of the carbonyl group within the bicyclic system further diversifies the range of possible isomers, with bicyclo[4.2.0]octan-2-one, -3-one, and -7-one being common examples. The rigid and strained nature of this bicyclic system results in characteristic chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, which are invaluable for structural assignment.
Experimental Protocols
Detailed experimental procedures are critical for obtaining high-quality and reproducible NMR data. Below are generalized yet detailed methodologies for the synthesis and NMR analysis of bicyclo[4.2.0]octanones, based on common practices in the field.
Synthesis and Purification
Bicyclo[4.2.0]octanones are often synthesized via photochemical [2+2] cycloaddition reactions between a cyclohexenone and an alkene. For instance, the irradiation of a cyclohexenone in the presence of an alkene like 1,1-dimethoxyethylene can yield the corresponding bicyclo[4.2.0]octan-2-one derivative.
General Synthesis Procedure:
-
A solution of the appropriate cyclohexenone and an excess of the alkene in a suitable solvent (e.g., benzene, acetonitrile) is prepared in a photochemical reactor.
-
The solution is typically degassed with an inert gas (e.g., argon) to prevent oxidation.
-
The reaction mixture is then irradiated with a suitable light source (e.g., 350 nm lamps) for a specified period until completion, which can be monitored by techniques like gas chromatography (GC).
-
Following the reaction, the solvent is removed under reduced pressure.
-
Purification of the resulting bicyclo[4.2.0]octanone is typically achieved through column chromatography on silica gel. It is important to note that some isomers, particularly trans-fused systems, can be prone to epimerization to the more stable cis-fused diastereomer on silica gel.
NMR Sample Preparation
Proper sample preparation is paramount for acquiring high-resolution NMR spectra.
Standard Protocol:
-
Sample Quantity: For a standard 5 mm NMR tube, approximately 5-10 mg of the purified bicyclo[4.2.0]octanone is required for ¹H NMR, while ¹³C NMR may require 20-50 mg for good signal-to-noise, depending on the instrument's sensitivity.
-
Solvent: Deuterated chloroform (CDCl₃) is the most common solvent for the NMR analysis of these compounds due to its excellent solubilizing properties and the presence of a residual solvent peak that can be used for chemical shift referencing.
-
Procedure: The accurately weighed sample is dissolved in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry NMR tube. The tube is then capped and gently agitated to ensure complete dissolution.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). However, referencing to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) is also a common and accepted practice.
NMR Data Acquisition and Processing
High-field NMR spectrometers (e.g., 400 MHz, 500 MHz, or higher) are typically employed to achieve optimal spectral dispersion.
Typical Instrument Parameters:
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are typically adequate for samples of sufficient concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Several hundred to thousands of scans may be necessary to achieve a good signal-to-noise ratio.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguous signal assignment. Standard pulse programs provided by the spectrometer software are typically used. The number of increments in the indirect dimension and the number of scans per increment will vary depending on the sample concentration and desired resolution.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons in the ¹³C NMR spectrum.
Data Processing:
-
Apodization: A gentle exponential window function is typically applied to the Free Induction Decay (FID) to improve the signal-to-noise ratio before Fourier transformation.
-
Fourier Transform: The FID is Fourier transformed to generate the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is carefully phased and the baseline is corrected to ensure accurate integration and peak picking.
Data Presentation: ¹H and ¹³C NMR Data of Bicyclo[4.2.0]octanones
The following tables summarize the ¹H and ¹³C NMR data for a selection of bicyclo[4.2.0]octanones. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Data for Bicyclo[4.2.0]octan-7-one Derivatives
| Compound | Position | ¹H Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| Bicyclo[4.2.0]oct-3-en-7-one | 1 | 2.55 (m) | 52.1 |
| 2 | 2.4-2.2 (m) | 26.5 | |
| 3 | 5.8 (m) | 127.4 | |
| 4 | 5.8 (m) | 126.5 | |
| 5 | 2.4-2.2 (m) | 22.1 | |
| 6 | 3.45 (m) | 56.6 | |
| 7 (C=O) | - | 213.2 | |
| 8 | - | 21.8 | |
| trans-3,4-Dibromobicyclo[4.2.0]octan-7-one [1] | 1 | 2.73 (m) | 48.3 |
| 2a | 2.35 (ddd, J = 15.5, 9.84, 2.79) | 31.5 | |
| 2b | 1.35 (m) | ||
| 3 | 4.54 (m) | 52.99 | |
| 4 | 4.48 (m) | 50.1 | |
| 5a, 5b | 1.35 (m) | 26.2 | |
| 6 | 3.27 (m) | 51.9 | |
| 7 (C=O) | - | 207.4 | |
| 8a | 3.27 (m) | 19.7 | |
| 8b | 2.62 (m) | ||
| cis-3,4-Dibromobicyclo[4.2.0]octan-7-one [1] | 1 | 2.61 (m) | 52.3 |
| 2a | 2.84 (m) | 29.9 | |
| 2b | 1.84 (m) | ||
| 3 | 4.22 (m) | 52.3 | |
| 4 | 4.22 (m) | 52.4 | |
| 5a | 2.69 (dt, J = 15.1, 3.7) | 22.5 | |
| 5b | 2.09 (dt, J = 15.1, 8.8) | ||
| 6 | 3.41 (m) | 55.7 | |
| 7 (C=O) | - | 206.4 | |
| 8a | 3.16 (ddd, J = 16.7, 8.8, 3.1) | 37.5 | |
| 8b | 2.84 (m) |
Table 2: ¹H and ¹³C NMR Data for Bicyclo[4.2.0]octan-2-one Derivatives
| Compound | Position | ¹H Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1α,6α-7,7-Dimethoxy-5,5-dimethylbicyclo[4.2.0]octan-2-one [1] | 1 | 2.64 (dt, J = 3.8, 9.8) | 37.2 |
| 2 (C=O) | - | 211.5 | |
| 3 | 2.45 & 2.39 (Jgem = 16.1) | 35.1 | |
| 4 | 1.62 & 1.50 (Jgem = 12.8) | 44.3 | |
| 5 | - | 36.1 | |
| 6 | 2.58 (d, J = 9.8) | 56.5 | |
| 7 | - | 101.2 | |
| 8 | 2.40 & 2.05 (Jgem = 12.5) | 33.1 | |
| CH₃ (at C5) | 1.10 (s), 0.99 (s) | 31.2, 30.1 | |
| OCH₃ | 3.21 (s), 3.09 (s) | 49.8, 49.2 | |
| 6-Methylbicyclo[4.2.0]octan-2-one | CH₃ | 1.21 (s) | 21.45 |
| 1.9 (m, 11H) | 20.35, 28.84, 31.20, 35.26, 39.45, 40.86, 51.34 | ||
| C=O | - | 211.63 |
Table 3: ¹H and ¹³C NMR Data for Bicyclo[4.2.0]oct-1(8)-ene Derivatives
| Compound | Position | ¹H Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide [2] | - | 5.65 (s, 1H), 5.41 (s, 1H), 2.82 (dd, J = 3.8, 14.0, 1H), 2.72 (dt, J = 3.8, 12.1, 1H), 2.39 (m, 1H), 2.22 (ddd, J = 1.2, 3.0, 12.1, 1H), 2.17–2.05 (m, 2H), 1.98–1.92 (m, 1H), 1.80–1.74 (m, 1H), 1.37–1.31 (m, 2H), 1.19–1.10 (m, 1H) | 165.9, 163.0, 126.0, 37.9, 34.2, 32.9, 27.4, 26.8, 24.6 |
| Ethyl bicyclo[4.2.0]oct-1(8)-ene-8-carboxylate [2] | - | 4.20 (q, J = 5, 2H), 2.87 (dd, J = 3, 13.5, 1H), 2.75 (td, J = 3.5, 12.5, 1H), 2.34–2.41 (m, 1H), 2.24 (ddd, J = 1, 3, 12.5, 1H), 2.11–2.18 (m, 1H), 1.91–1.98 (m, 1H), 1.74–1.79 (m, 1H), 1.28–1.35 (m, 5H), 1.10–1.18 (m, 1H) | 167.2, 163.9, 124.1, 59.6, 38.4, 34.4, 33.0, 27.5, 26.9, 24.6, 14.4 |
Mandatory Visualization
The following diagrams illustrate key aspects of the NMR characterization of bicyclo[4.2.0]octanones.
Caption: Experimental workflow for the synthesis and NMR characterization of bicyclo[4.2.0]octanones.
Caption: Relationship between the molecular structure of bicyclo[4.2.0]octanones and their NMR spectral features.
Conclusion
The ¹H and ¹³C NMR characterization of bicyclo[4.2.0]octanones provides a powerful tool for the unambiguous determination of their structure and stereochemistry. The distinct chemical shifts and coupling constants arising from the strained bicyclic system, combined with modern 2D NMR techniques, allow for detailed structural elucidation. The data and protocols presented in this guide serve as a valuable resource for researchers in organic synthesis, natural product chemistry, and drug development, facilitating the efficient and accurate characterization of this important class of molecules.
References
An In-depth Technical Guide on the Physical Properties of Cis-Fused Bicyclic Lactones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of cis-fused bicyclic lactones, a significant class of organic compounds with diverse applications in medicinal chemistry and natural product synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and relevant biological pathway visualizations.
Introduction to Cis-Fused Bicyclic Lactones
Cis-fused bicyclic lactones are characterized by two rings sharing a common carbon-carbon bond, with the ring junction exhibiting a cis-stereochemical relationship. The presence of a lactone (cyclic ester) moiety within this bicyclic framework imparts unique chemical and physical properties that are of significant interest in drug design and development. Many natural products containing this scaffold have demonstrated potent biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. A thorough understanding of their physical properties is crucial for their isolation, characterization, synthesis, and formulation.
Quantitative Physical Properties
This section summarizes the key physical properties of two representative cis-fused bicyclic sesquiterpene lactones: Alantolactone and Isoalantolactone. These compounds share the same molecular formula and mass but differ in the position of a double bond, leading to distinct physical and biological characteristics.
Table 1: General Physical Properties
| Property | Alantolactone | Isoalantolactone |
| Molecular Formula | C₁₅H₂₀O₂[1] | C₁₅H₂₀O₂[2] |
| Molecular Weight | 232.32 g/mol [1] | 232.32 g/mol [2][3] |
| Appearance | Crystal needles[4] | Crystalline powder |
| Melting Point | 78-80 °C | 110-112 °C |
| Boiling Point | Decomposes | Decomposes |
Table 2: Solubility Data
| Solvent | Alantolactone | Isoalantolactone |
| Water | Insoluble | Insoluble[5] |
| Methanol | Soluble | Soluble |
| Ethanol | Soluble | Soluble |
| Chloroform | Soluble | Soluble |
| DMSO | Soluble | Soluble |
| Ethyl Acetate | Soluble | Soluble |
Table 3: Spectroscopic Data
| Spectroscopic Technique | Alantolactone | Isoalantolactone |
| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 6.13 (d, J=2.0 Hz, 1H), 5.66 (d, J=2.0 Hz, 1H), 4.79 (t, J=8.8 Hz, 1H), 3.16 (m, 1H), 2.94 (m, 1H), 1.99 (m, 2H), 1.78 (m, 2H), 1.58 (m, 3H), 1.45 (m, 2H), 1.07 (d, J=7.2 Hz, 3H), 0.83 (s, 3H)[6] | 6.22 (d, J=2.0 Hz, 1H), 5.58 (d, J=2.0 Hz, 1H), 4.55 (t, J=8.0 Hz, 1H), 3.25 (m, 1H), 2.90 (m, 1H), 2.20-1.20 (m, 9H), 1.05 (s, 3H), 0.95 (d, J=7.0 Hz, 3H)[6] |
| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | 170.5, 140.1, 139.8, 121.5, 120.3, 81.5, 50.1, 42.0, 41.5, 38.0, 33.5, 30.1, 27.8, 17.5, 16.0[7] | 170.2, 149.8, 139.5, 120.8, 114.5, 82.1, 48.5, 41.8, 37.9, 34.2, 33.8, 31.5, 29.7, 20.5, 16.8 |
| FTIR (KBr) ν (cm⁻¹) | ~1760 (C=O, γ-lactone), ~1660 (C=C), ~2950-2850 (C-H) | ~1765 (C=O, γ-lactone), ~1650 (C=C), ~2960-2870 (C-H) |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties of cis-fused bicyclic lactones.
Melting Point Determination
Apparatus: Mel-Temp apparatus or similar melting point apparatus, capillary tubes.[8][9][10][11][12]
Procedure:
-
Sample Preparation: A small amount of the finely powdered, dry sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[8]
-
Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus.[8]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[8] The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.[8]
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[8]
-
Purity Indication: A sharp melting range (0.5-1°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.
Boiling Point Determination (Micro Method)
Due to the tendency of many complex lactones to decompose at high temperatures, a micro boiling point determination is often preferred.
Apparatus: Thiele tube, micro test tube (or a sealed capillary tube), thermometer, heating oil (mineral oil or silicone oil).[13][14]
Procedure:
-
Sample Preparation: A few drops of the liquid sample are placed into a micro test tube. A small, sealed capillary tube is inverted and placed inside the micro test tube.[14]
-
Apparatus Setup: The micro test tube assembly is attached to a thermometer and placed in a Thiele tube containing heating oil, ensuring the sample is below the oil level.[13][14]
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[13]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[13]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.[15][16][17][18][19]
Apparatus: Vials with screw caps, orbital shaker or magnetic stirrer, constant temperature bath, analytical balance, filtration or centrifugation equipment, and an appropriate analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).
Procedure:
-
Sample Preparation: An excess amount of the solid lactone is added to a known volume of the solvent in a vial.[17]
-
Equilibration: The vials are sealed and placed in a constant temperature bath on an orbital shaker or with a magnetic stirrer. The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17]
-
Phase Separation: After equilibration, the suspension is allowed to settle. The solid and liquid phases are then separated by filtration or centrifugation. Care must be taken to avoid temperature changes during this step.
-
Concentration Analysis: The concentration of the lactone in the clear supernatant or filtrate is determined using a validated analytical method.
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Visualization of a Relevant Signaling Pathway
Certain cis-fused bicyclic lactones, such as Alantolactone, have been shown to exhibit anticancer activity by modulating key cellular signaling pathways. Alantolactone has been reported to inhibit the activation of the Signal Transducer and Activator of Transcription 3 (STAT3), a protein often constitutively activated in cancer cells and frequently linked to the Mitogen-Activated Protein Kinase (MAPK) pathway.[20][21][22][23]
The following diagram, generated using the DOT language, illustrates the inhibitory effect of Alantolactone on the STAT3 signaling pathway, which can be activated by upstream signals including those from the MAPK pathway.
This guide provides foundational knowledge on the physical properties of cis-fused bicyclic lactones, offering both practical experimental guidance and insights into their biological relevance. The presented data and protocols are intended to support further research and development in this promising area of medicinal chemistry.
References
- 1. (+)-Alantolactone | C15H20O2 | CID 72724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-Isoalantolactone | C15H20O2 | CID 73285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. turkjps.org [turkjps.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 9. Determination of Melting Point [wiredchemist.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. chymist.com [chymist.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. enamine.net [enamine.net]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. bioassaysys.com [bioassaysys.com]
- 20. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alantolactone enhances the sensitivity of melanoma to MAPK pathway inhibitors by targeting inhibition of STAT3 activation and down-regulating stem cell markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Alantolactone inhibits stem-like cell phenotype, chemoresistance and metastasis in PC3 cells through STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry of cis-2-oxabicyclo[4.2.0]octan-7-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Oxabicyclo[4.2.0]octan-7-one is a bicyclic ketone that possesses a unique strained ring system. Its stereochemistry is of significant interest due to the presence of chiral centers, leading to the existence of enantiomers with potentially distinct biological activities. This technical guide provides a comprehensive overview of the stereochemical aspects of cis-2-oxabicyclo[4.2.0]octan-7-one, including its synthesis, chiral resolution, and the characterization of its stereoisomers. This information is critical for researchers in organic synthesis, medicinal chemistry, and drug development who may utilize this scaffold in the design of novel bioactive molecules.
Stereoisomers of cis-2-oxabicyclo[4.2.0]octan-7-one
The cis-fusion of the cyclobutane and tetrahydropyran rings in 2-oxabicyclo[4.2.0]octan-7-one results in a chiral molecule. The two enantiomers are (1R,6S)-2-oxabicyclo[4.2.0]octan-7-one and (1S,6R)-2-oxabicyclo[4.2.0]octan-7-one. The absolute configuration of the bridgehead carbons dictates the overall chirality of the molecule.
Synthesis of Racemic cis-2-oxabicyclo[4.2.0]octan-7-one
The synthesis of the racemic mixture of cis-2-oxabicyclo[4.2.0]octan-7-one is typically achieved through a [2+2] cycloaddition reaction. This reaction involves the combination of an alkene and a ketene to form a cyclobutanone ring.
Experimental Protocol: [2+2] Cycloaddition of 2,3-Dihydropyran and Dichloroketene
A common method for the synthesis of the bicyclic ketone involves the reaction of 2,3-dihydropyran with dichloroketene, which is generated in situ from dichloroacetyl chloride and a base, typically triethylamine. The resulting dichlorocyclobutanone is then dechlorinated to yield the target compound.
Materials:
-
2,3-Dihydropyran
-
Dichloroacetyl chloride
-
Triethylamine
-
Anhydrous solvent (e.g., diethyl ether or hexane)
-
Dechlorinating agent (e.g., activated zinc)
-
Acetic acid
Procedure:
-
A solution of 2,3-dihydropyran in an anhydrous solvent is prepared in a reaction vessel under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., 0 °C).
-
A solution of dichloroacetyl chloride and triethylamine in the same solvent is added dropwise to the cooled solution of 2,3-dihydropyran. The reaction is highly exothermic, and the addition rate should be controlled to maintain the temperature.
-
After the addition is complete, the reaction mixture is stirred for a specified time at low temperature and then allowed to warm to room temperature.
-
The reaction mixture is filtered to remove triethylamine hydrochloride, and the filtrate is washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude 8,8-dichloro-cis-2-oxabicyclo[4.2.0]octan-7-one.
-
The crude product is then dissolved in a suitable solvent, such as acetic acid.
-
A dechlorinating agent, such as activated zinc dust, is added portion-wise to the solution with vigorous stirring.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford racemic cis-2-oxabicyclo[4.2.0]octan-7-one.
Enzymatic Kinetic Resolution
The separation of the enantiomers of cis-2-oxabicyclo[4.2.0]octan-7-one can be effectively achieved through enzymatic kinetic resolution. This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. Baeyer-Villiger monooxygenases (BVMOs) have been shown to be particularly effective for the kinetic resolution of this class of compounds.[1]
Experimental Protocol: Kinetic Resolution using Baeyer-Villiger Monooxygenase from Mycobacterium tuberculosis H37Rv
A BVMO from Mycobacterium tuberculosis H37Rv, expressed in a suitable host such as E. coli, can be used to selectively oxidize one enantiomer of racemic cis-2-oxabicyclo[4.2.0]octan-7-one.[1][2] This results in the formation of an enantiopure lactone and the recovery of the unreacted, enantiopure ketone.[1]
Materials:
-
Racemic cis-2-oxabicyclo[4.2.0]octan-7-one
-
Whole cells of E. coli expressing the BVMO from M. tuberculosis H37Rv
-
Phosphate buffer
-
Glucose (as a co-substrate for cofactor regeneration)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Recombinant E. coli cells expressing the BVMO are cultured and harvested.
-
The cells are resuspended in a phosphate buffer.
-
Racemic cis-2-oxabicyclo[4.2.0]octan-7-one is added to the cell suspension.
-
Glucose is added to the mixture to provide a source for the regeneration of the NADPH cofactor required by the BVMO.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking for a specific period (e.g., 24-48 hours), allowing the conversion to reach approximately 50%.
-
The reaction is monitored by chiral GC or HPLC to determine the enantiomeric excess of the remaining ketone and the formed lactone.
-
Once the desired conversion is achieved, the reaction mixture is extracted with an organic solvent like ethyl acetate.
-
The organic layer is dried and concentrated under reduced pressure.
-
The resulting mixture of the unreacted ketone and the lactone is separated by column chromatography on silica gel.
This process yields the (+)-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-one and the (-)-(1S,6R)-3-oxabicyclo[5.2.0]nonan-2-one.[1]
Quantitative Data
The following table summarizes the key quantitative data for the stereoisomers of cis-2-oxabicyclo[4.2.0]octan-7-one. Please note that specific optical rotation and detailed NMR data for the individual enantiomers were not available in the searched literature and are represented by "N/A" (Not Available).
| Compound | Stereochemistry | Enantiomeric Excess (ee) | Specific Rotation ([(\alpha)]_D) | Spectroscopic Data (¹H NMR, ¹³C NMR) |
| Racemic cis-2-oxabicyclo[4.2.0]octan-7-one | (±) | 0% | 0° | N/A |
| (+)-cis-2-oxabicyclo[4.2.0]octan-7-one | (1R,6S) | >99% (after resolution) | N/A | N/A |
| (-)-cis-2-oxabicyclo[4.2.0]octan-7-one | (1S,6R) | >99% (as oxidized lactone) | N/A | N/A |
Visualizations
As no specific biological signaling pathways for cis-2-oxabicyclo[4.2.0]octan-7-one have been identified in the literature, the following diagrams illustrate the experimental workflows for its synthesis and stereochemical resolution.
Caption: Synthetic workflow for racemic cis-2-oxabicyclo[4.2.0]octan-7-one.
Caption: Workflow for the enzymatic kinetic resolution of cis-2-oxabicyclo[4.2.0]octan-7-one.
Conclusion
The stereochemistry of cis-2-oxabicyclo[4.2.0]octan-7-one is a key aspect of its chemical identity and potential applications. The synthesis of the racemic mixture via a [2+2] cycloaddition and the subsequent separation of its enantiomers through enzymatic kinetic resolution provide access to stereochemically pure forms of this molecule. While detailed quantitative data for the individual enantiomers is not widely reported, the methodologies for their preparation and separation are established. This guide provides a foundational understanding for researchers interested in exploring the chemical and biological properties of this intriguing bicyclic scaffold. Further research is warranted to fully characterize the individual enantiomers and to investigate their potential biological activities.
References
Stability Analysis of 2-Oxabicyclo[4.2.0]octan-7-one Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxabicyclo[4.2.0]octan-7-one core is a key structural motif present in a variety of biologically active molecules and serves as a versatile synthetic intermediate. The inherent ring strain and stereochemical complexity of this bicyclic lactone system necessitate a thorough understanding of the relative stability of its isomers for applications in drug design, asymmetric synthesis, and materials science. This technical guide provides an in-depth analysis of the methodologies used to evaluate the stability of 2-oxabicyclo[4.2.0]octan-7-one isomers, focusing on both computational and experimental approaches. It includes a summary of available thermodynamic data for related structures, detailed experimental protocols, and visual workflows to guide researchers in this field.
Introduction: The Importance of Isomeric Stability
The fusion of a tetrahydropyran ring with a cyclobutanone ring in the 2-oxabicyclo[4.2.0]octane framework results in significant ring strain, particularly within the four-membered ring.[1][2] This strain energy, combined with steric and electronic effects from substituents and the stereochemistry of the ring fusion (cis or trans), dictates the thermodynamic stability of each isomer. Understanding the relative stabilities is crucial for:
-
Drug Development: Conformational analysis of the bicyclic core helps in designing molecules that fit precisely into the binding pockets of biological targets. The more stable conformers represent the most likely bioactive shapes.
-
Synthetic Chemistry: Predicting the most stable isomer allows for the design of stereoselective syntheses. Reaction conditions can be optimized to favor the formation of the thermodynamically preferred product.
-
Reaction Mechanism Elucidation: The stability of intermediates and transition states in reactions involving this core, such as rearrangements or ring-openings, determines the feasibility and outcome of chemical transformations.[3]
Quantitative Stability Data: A Comparative Overview
Direct experimental thermodynamic data for the parent 2-oxabicyclo[4.2.0]octan-7-one isomers is not extensively reported in the literature. However, data from the parent hydrocarbon scaffold, cis-bicyclo[4.2.0]octane, and related derivatives provide a crucial baseline for understanding the energetic landscape of this system. Computational methods are therefore essential for obtaining precise stability comparisons.
| Compound | Parameter | Value (kcal/mol) | Method | Reference |
| cis-Bicyclo[4.2.0]octane | Strain Energy | 25.5 | Experimental (Combustion) | [4] |
| cis-Bicyclo[4.2.0]octane | Enthalpy of Formation (gas) | -3.8 ± 0.7 | Experimental (Combustion) | [1] |
| 8-Ethyl-7-oxabicyclo[4.2.0]octane | Enthalpy of Formation (gas) | -38.4 | Calculation | [5] |
Note: The negative enthalpy of formation for the ethyl-substituted oxabicyclo-octane derivative compared to the parent hydrocarbon highlights the stabilizing effect of the ether linkage and the substituent, though it is a different class of isomer (7-oxo vs 7-H). The strain energy of the parent cis-bicyclo[4.2.0]octane underscores the significant potential energy stored in this ring system.
Methodologies for Stability Analysis
A comprehensive stability analysis employs a combination of computational modeling and experimental verification.
Computational Chemistry Protocols
Density Functional Theory (DFT) is a powerful and widely used method for accurately predicting the geometries and relative energies of isomers.[6][7] A typical workflow involves geometry optimization followed by frequency calculations to confirm minima and obtain thermodynamic data.
-
Structure Generation: Build 3D models of the desired isomers (e.g., cis-fused and trans-fused 2-oxabicyclo[4.2.0]octan-7-one).
-
Geometry Optimization:
-
Method: Hybrid functional B3LYP is a robust choice for organic molecules.[8] For higher accuracy, composite methods like G4 or G4(MP2) can be used.[9]
-
Basis Set: A Pople-style basis set such as 6-31G(d) is suitable for initial optimizations. For more accurate energy calculations, a larger basis set like 6-311++G(d,p) is recommended.[9][10]
-
Software: Gaussian, ORCA, Spartan, or other quantum chemistry packages.
-
-
Frequency Calculation: Perform a frequency calculation at the same level of theory as the optimization. This step is critical to:
-
Confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
Calculate the Zero-Point Vibrational Energy (ZPVE) and thermal corrections.
-
-
Energy Extraction: Extract the Gibbs free energy (G) or electronic energy (E) for each isomer. The isomer with the lowest energy is the most stable.
-
Relative Stability Calculation: Calculate the difference in Gibbs free energy (ΔG) between isomers to quantify their relative populations at equilibrium.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
A Technical Guide to the Theoretical Calculation of Cycloaddition Transition States
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the theoretical and computational methodologies used to locate, verify, and analyze the transition states of cycloaddition reactions. Accurate characterization of these transient structures is paramount for understanding reaction mechanisms, predicting reaction rates, and designing novel chemical transformations.
Core Concepts: Cycloadditions and Transition State Theory
Cycloaddition reactions are a class of pericyclic chemical reactions in which two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic adduct.[1][2] These reactions are fundamental in organic synthesis for building complex cyclic systems with high stereoselectivity.[3]
The Transition State (TS) is a critical concept in chemical kinetics. It represents a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the minimum energy pathway between reactants and products.[4][5] According to Transition State Theory, the rate of a reaction is determined by the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state.
Computational Methodology
The cornerstone of modern transition state analysis is quantum chemistry, particularly Density Functional Theory (DFT), due to its favorable balance of accuracy and computational cost.[6][7]
2.1 Selecting a Computational Method
The choice of a computational method is critical and depends on the specific system and desired accuracy.
-
Density Functional Theory (DFT): DFT is widely used for studying organic reactions.[6] The selection of the functional is crucial.
-
Hybrid Functionals (e.g., B3LYP): These have been popular but can sometimes underestimate reaction barriers.[8]
-
Range-Separated Hybrid Functionals (e.g., CAM-B3LYP, ωB97X-D): These often provide improved accuracy for barrier heights, especially when dispersion corrections are included.[6][9]
-
Meta-Hybrid Functionals (e.g., M06-2X): The M06-2X functional has shown excellent performance for pericyclic reaction benchmarks, providing a mean absolute error of ~1.1 kcal/mol in some studies.[3][10] It is particularly well-suited for thermochemistry and kinetics.[11]
-
-
Ab Initio Methods (e.g., MP2, CCSD(T)): While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) serve as benchmarks for DFT results.[10][12] High-level methods like CBS-QB3 or W1 can provide near chemical accuracy (±1 kcal/mol).
2.2 The Role of Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy of the calculation.
-
Pople Style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used. The (d) indicates the addition of polarization functions on heavy atoms, which are essential for describing bonding. The + indicates the addition of diffuse functions, which are important for anions and systems with loosely held electrons.[13][14]
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning, these sets are designed to converge systematically to the complete basis set (CBS) limit. The "aug" prefix denotes the addition of diffuse functions.[10]
-
Other Basis Sets (e.g., def2-SVP, def2-TZVP): These are also popular and known for their efficiency and accuracy.[7][15]
For reliable results, a split-valence basis set with at least one set of polarization functions (e.g., 6-31G(d) or def2-SVP) is considered a minimum requirement.[6][7] For higher accuracy, triple-zeta basis sets with diffuse and multiple polarization functions are recommended.
Locating and Verifying a Transition State
Finding a transition state on a potential energy surface (PES) is a non-trivial task that requires specialized algorithms.[4] The process is a search for a first-order saddle point.[16]
3.1 The Computational Workflow
The general workflow for finding and verifying a cycloaddition transition state is as follows:
-
Optimize Reactant and Product Geometries: The first step is to obtain the energy-minimized structures of the reactants and products.
-
Generate an Initial Guess for the TS: A good initial guess is crucial.[16] Methods include:
-
Linear Synchronous Transit (LST) / Quadratic Synchronous Transit (QST): Methods like QST2 and QST3 use the reactant and product structures to generate an initial guess for the transition state.[14][16]
-
"Eyeballing": Manually building a structure that is geometrically intermediate between reactants and products.
-
-
Transition State Optimization: Using the initial guess, a saddle point optimization is performed using algorithms like the Berny algorithm. This process drives the structure towards a stationary point that is a maximum in one direction (along the reaction coordinate) and a minimum in all other directions.[4][5]
-
Frequency Calculation (Hessian Analysis): A vibrational frequency analysis must be performed on the optimized structure. A true first-order saddle point will have exactly one imaginary frequency .[4][5] The eigenvector corresponding to this imaginary frequency represents the motion along the reaction coordinate, showing the atoms' movement as they traverse the barrier from reactants to products.[5]
-
Intrinsic Reaction Coordinate (IRC) Calculation: This is the final verification step. An IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions. A correctly identified transition state must connect the reactant and product energy minima.[17][18][19]
The following diagram illustrates this computational workflow.
Case Study: Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example for computational studies.[6] Let's consider the reaction between cyclopentadiene and maleic anhydride.
A key aspect of this reaction is the Frontier Molecular Orbital (FMO) theory, which explains the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
4.1 Quantitative Data
Computational studies have benchmarked various methods for Diels-Alder reactions. The tables below summarize representative calculated activation energies (ΔG‡) and key geometric parameters for the cyclopentadiene + ethylene reaction, a model system.
Table 1: Calculated Activation Free Energies (ΔG‡) in kcal/mol
| Level of Theory | ΔG‡ (endo) | ΔG‡ (exo) | Reference |
| B3LYP/6-31G(d) | 22.5 | 24.1 | [12] |
| M06-2X/6-311+G(d,p) | 20.1 | 21.5 | [20] |
| CBS-QB3 | 19.8 | 21.2 | [12] |
| Experimental | ~20 | ~21.5 | [12] |
Note: Values are representative and can vary based on solvent models and thermal corrections.
Table 2: Key Transition State Geometric Parameters (Å)
| Level of Theory | Forming C1-C6 Bond | Forming C4-C5 Bond | Reference |
| B3LYP/6-31G(d) | 2.21 | 2.21 | [12] |
| M06-2X/6-311+G(d,p) | 2.19 | 2.19 | [21] |
Note: The synchronous nature of this specific TS leads to nearly identical forming bond lengths.
Experimental Protocols for Validation
Theoretical calculations must be validated against experimental data. The primary method for determining activation energies experimentally is through kinetic studies.[22]
5.1 Protocol: Kinetic Analysis via Spectroscopy (NMR or UV-Vis)
This protocol outlines a general method for determining the rate constant of a cycloaddition reaction at various temperatures to calculate the activation parameters.
-
Preparation:
-
Prepare stock solutions of the diene and dienophile of known concentrations in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Ensure all glassware is dry and reactants are pure.
-
-
Reaction Monitoring:
-
Set a constant temperature for the reaction vessel (e.g., using a thermostatted water bath or the probe of an NMR spectrometer).
-
At time t=0, mix the reactant solutions.
-
Periodically, take aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or dilution). Alternatively, monitor the reaction in situ using NMR or UV-Vis spectroscopy.
-
The concentration of a reactant or product is monitored over time. For NMR, this involves integrating a characteristic peak. For UV-Vis, this involves measuring the absorbance at a specific wavelength where a reactant or product uniquely absorbs.
-
-
Data Analysis:
-
Assuming a second-order reaction (first-order in each reactant), the rate constant (k) is determined by plotting the inverse of the reactant concentration versus time. The slope of this line is equal to k.
-
Repeat the experiment at several different temperatures (e.g., 298 K, 308 K, 318 K, 328 K).
-
-
Calculation of Activation Parameters:
-
Use the Arrhenius equation : ln(k) = ln(A) - (Ea / RT) Plot ln(k) versus 1/T. The slope of the line is -Ea/R, from which the activation energy (Ea) can be calculated.
-
Alternatively, use the Eyring equation : ln(k/T) = - (ΔH‡ / R)(1/T) + ln(kB/h) + (ΔS‡ / R) A plot of ln(k/T) versus 1/T yields the activation enthalpy (ΔH‡) from the slope and the activation entropy (ΔS‡) from the intercept. The Gibbs free energy of activation can then be calculated as ΔG‡ = ΔH‡ - TΔS‡.
-
This experimental data provides the crucial benchmark against which the accuracy of the computational results is measured.[23]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02234F [pubs.rsc.org]
- 4. fiveable.me [fiveable.me]
- 5. Finding Transition Structures [server.ccl.net]
- 6. researchgate.net [researchgate.net]
- 7. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrevlett.com [chemrevlett.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. computationalscience.org [computationalscience.org]
- 14. gaussian.com [gaussian.com]
- 15. researchgate.net [researchgate.net]
- 16. Transition States in Chemical Reactions: Tutorial and Assignments [people.chem.ucsb.edu]
- 17. researchgate.net [researchgate.net]
- 18. following the intrinsic reaction coordinate [cup.uni-muenchen.de]
- 19. Intrinsic Reaction Coordinate (IRC) | Rowan Documentation [docs.rowansci.com]
- 20. idc-online.com [idc-online.com]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. dspace.mit.edu [dspace.mit.edu]
A Technical Guide to Photochemical Cycloaddition Reactions: Principles and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Photochemical cycloaddition reactions, a cornerstone of modern organic synthesis, offer a powerful and efficient method for the construction of complex cyclic and polycyclic molecular architectures. By harnessing the energy of light, these reactions can forge carbon-carbon and carbon-heteroatom bonds that are often inaccessible through traditional thermal methods. This technical guide provides an in-depth exploration of the fundamental principles of photochemical cycloadditions, detailed experimental protocols for key reactions, and a review of their burgeoning applications in the field of drug development.
Core Principles of Photochemical Cycloadditions
At its heart, a photochemical cycloaddition is a chemical reaction in which two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic product upon absorption of light.[1] This process is governed by the principles of photochemistry and pericyclic reaction theory, most notably the Woodward-Hoffmann rules.
The journey from reactants to products begins with the absorption of a photon by a chromophore, elevating it to an electronically excited state. This excitation alters the molecule's electronic distribution and reactivity, allowing it to participate in cycloadditions that are thermally "forbidden" by the rules of orbital symmetry.[2][3] The two most fundamental principles of photochemistry are the Grotthuss-Draper law, which states that light must be absorbed for a reaction to occur, and the Stark-Einstein law, which posits that the absorption of one photon activates one molecule.[4][5]
The stereochemical outcome of these reactions can often be predicted by the Woodward-Hoffmann rules, which consider the symmetry of the molecular orbitals involved.[6][7] For a photochemical cycloaddition, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), changing the orbital symmetry and allowing for a concerted, suprafacial-suprafacial cycloaddition.[8][9]
Key Types of Photochemical Cycloaddition Reactions:
-
[2+2] Photocycloaddition: This reaction involves the union of two alkene components to form a four-membered cyclobutane ring. It is a synthetically valuable transformation for accessing strained ring systems.[10] The reaction can be either intermolecular or intramolecular.[11]
-
[4+4] Photocycloaddition: This process brings together two 1,3-diene systems to construct an eight-membered ring.[12] A classic example is the photodimerization of anthracene.[12][13]
-
Paternò–Büchi Reaction: This is a [2+2] photocycloaddition between a carbonyl compound and an alkene, yielding a four-membered oxetane ring.[10][14] Oxetanes are found in a number of biologically active natural products and pharmaceuticals, including the anticancer drug Taxol.[10][15]
Quantitative Data in Photochemical Cycloadditions
The efficiency and selectivity of photochemical cycloadditions can be quantified by several key parameters, including reaction yield, diastereoselectivity, enantioselectivity, and quantum yield. The quantum yield (Φ) is a critical measure of the efficiency of a photochemical process, defined as the number of molecules undergoing a specific event (e.g., product formation) divided by the number of photons absorbed by the system.[16] A quantum yield greater than 1 can indicate a chain reaction.
Below are tables summarizing representative quantitative data for various photochemical cycloaddition reactions.
| Reaction Type | Reactants | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Quantum Yield (Φ) | Reference(s) |
| Intermolecular [2+2] | N-benzyl maleimide + Styrene | Cyclobutane adducts | 54 | 73:27 | - | - | [8] |
| Intermolecular [2+2] | 2(1H)-Quinolone + Methyl acrylate | Cyclobutane adduct | - | - | 74 | - | [14][17] |
| Intermolecular [2+2] | 2(1H)-Quinolone + Acrolein | Cyclobutane adduct | 44 | - | 91 | - | [17] |
| Intramolecular [2+2] | N-allylcinnamamide | Bicyclic lactam | - | - | - | - | [18] |
| Intramolecular [2+2] | Chiral cyclohexenone derivative | Bicyclo[4.2.0]octanone | - | >95:5 | - | 0.321 ± 0.034 | [19] |
| Paternò-Büchi | Benzaldehyde + 2-Methyl-2-butene | Oxetane isomers | - | Mixture | - | - | [14] |
| Paternò-Büchi | Ethyl glyoxylate + Furan | Bicyclic oxetane | - | - | - | - | [18] |
| Reaction Type | Reactants | Photosensitizer | Wavelength (nm) | Solvent | Reaction Time (h) | Yield (%) | Reference(s) |
| [2+2] Cycloaddition | N-Aryl maleimide + Alkene | Thioxanthone (20 mol%) | 440 | CH₂Cl₂ | 16 | High | [8][10] |
| [2+2] Cycloaddition | N-Alkyl maleimide + Alkene | None | 370 | CH₂Cl₂ | 16-70 | High | [8][10] |
| [2+2] Cycloaddition | 2(1H)-Quinolone + Alkene | Chiral Thioxanthone (10 mol%) | 419 | Trifluorotoluene | 10 | - | [14][17] |
| [4+4] Cycloaddition | Anthracene | None | 350 | Various | - | - | [12] |
Experimental Protocols
The successful execution of photochemical cycloaddition reactions requires careful consideration of the experimental setup. Key components include a suitable light source, a reaction vessel transparent to the desired wavelengths, and appropriate solvents.
General Experimental Setup for a Batch Photochemical Reaction
A typical laboratory-scale batch photoreactor consists of an immersion well, a lamp, and a reaction vessel.[17] The immersion well, usually made of quartz or Pyrex, houses the light source and allows for cooling to maintain a constant reaction temperature. The reaction vessel surrounds the immersion well, and the entire apparatus is typically placed on a magnetic stirrer.
Diagram of a Typical Batch Photochemical Reactor Setup
Caption: A schematic of a standard batch photochemical reactor.
Detailed Protocol for [2+2] Photocycloaddition of N-Alkyl Maleimides with Alkenes[8][11]
-
Reactant Preparation: In a glass vial, combine the alkene (2.0 equivalents, 0.40 mmol) and the N-alkyl maleimide (1.0 equivalent, 0.20 mmol).
-
Solvent Addition: Add dichloromethane (CH₂Cl₂, 2.0 mL) to the vial.
-
Inert Atmosphere: Seal the vial with a rubber septum and purge with argon for 5-10 minutes to remove oxygen, which can quench the excited state.
-
Irradiation: Place the reaction mixture under a UVA LED lamp (e.g., Kessil PR 160L, 370 nm) and stir at room temperature. The reaction is typically irradiated for 16-70 hours.
-
Workup and Purification: After the reaction is complete (monitored by TLC or NMR), the solvent is removed in vacuo. The crude product is then purified by column chromatography on silica gel (e.g., petroleum ether/ethyl acetate: 8:2 or 7:3) to yield the desired cyclobutane adducts.
Detailed Protocol for the Paternò-Büchi Reaction
-
Reactant and Solvent Preparation: A solution of the carbonyl compound (e.g., benzaldehyde, 1.0 equivalent) and the alkene (e.g., 2,3-dimethyl-2-butene, 5-10 equivalents) is prepared in a suitable solvent (e.g., benzene, acetonitrile). The concentration of the carbonyl compound is typically in the range of 0.1 M.
-
Degassing: The solution is placed in a quartz or Pyrex tube and degassed by bubbling with nitrogen or argon for 15-30 minutes.
-
Irradiation: The tube is placed in a photoreactor and irradiated with a medium-pressure mercury lamp. The reaction progress is monitored by TLC or GC-MS.
-
Solvent Removal and Purification: Upon completion, the solvent and excess alkene are removed under reduced pressure. The resulting crude product is purified by column chromatography or distillation to afford the oxetane.
Applications in Drug Development
Photochemical cycloadditions provide a unique entry into three-dimensional molecular scaffolds that are highly sought after in drug discovery. The ability to construct strained ring systems and introduce multiple stereocenters in a single step makes this methodology particularly attractive for the synthesis of complex natural products and novel pharmaceutical agents.[15][20][21]
Synthesis of Natural Product Scaffolds
Many biologically active natural products possess complex polycyclic skeletons that can be efficiently assembled using photochemical cycloadditions.
-
Ingenol: The strained "inside-outside" bridgehead stereochemistry of ingenol, a potent protein kinase C activator, has been a significant synthetic challenge. An intramolecular [2+2] photocycloaddition of a dioxenone has been employed as a key step to establish this unique stereochemical feature.[22]
-
Pleuromutilin: This antibiotic, which inhibits bacterial protein synthesis, features a tricyclic core. While not directly formed by a photocycloaddition in most total syntheses, the principles of forming complex ring systems are relevant, and some approaches to related structures have utilized photochemical methods.[4][9][23][24][25]
Direct Modification of Pharmaceutical Agents
Photochemical cycloadditions can also be employed in the late-stage functionalization of existing drugs to create new analogues with potentially improved properties. For instance, a regioselective and quantitative [2+2] cross-photocycloaddition of the anticancer drug 5-fluorouracil has been achieved in the solid state.[11]
Enabling Novel Chemical Space for Drug Discovery
The conversion of flat, aromatic structures into 3D scaffolds is a key strategy in modern medicinal chemistry to improve the pharmacological properties of drug candidates. Photochemical cycloadditions of heteroaromatic compounds like quinolines and isoquinolines with alkenes have been shown to generate novel 3D drug-like scaffolds that were previously inaccessible.[26]
Logical Workflow for Photochemical Drug Candidate Synthesis
Caption: A conceptual workflow illustrating the integration of photochemical cycloaddition in a drug discovery program.
Conclusion and Future Outlook
Photochemical cycloaddition reactions represent a powerful and versatile tool in the arsenal of the modern organic chemist. Their ability to construct complex, strained, and stereochemically rich cyclic systems under mild conditions makes them particularly well-suited for applications in drug discovery and development. As our understanding of photochemical principles deepens and new technologies such as flow photochemistry and visible-light photocatalysis continue to emerge, the scope and utility of these reactions are poised to expand even further.[18][27][28] For researchers and professionals in the pharmaceutical industry, a thorough understanding of these fundamental reactions is essential for the design and synthesis of the next generation of therapeutic agents.
References
- 1. Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Pleuromutilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Photoreactors - Photoreactors - Photochemistry [peschl-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Pleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. 4+4 Photocycloaddition - Wikipedia [en.wikipedia.org]
- 14. Determining the quantum yield of photochemical reactions in crystals from simultaneous effects of photothermal and photochemical bending of needle-shaped crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. fiveable.me [fiveable.me]
- 17. pubs.acs.org [pubs.acs.org]
- 18. vapourtec.com [vapourtec.com]
- 19. Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intramolecular thiomaleimide [2 + 2] photocycloadditions: stereoselective control for disulfide stapling and observation of excited state intermediate ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06804K [pubs.rsc.org]
- 22. Approaches to the synthesis of ingenol - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 23. The Very First Modification of Pleuromutilin and Lefamulin by Photoinitiated Radical Addition Reactions—Synthesis and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. The Reisman Synthesis of (+)-Pleuromutilin [organic-chemistry.org]
- 26. scienceboard.com [scienceboard.com]
- 27. Flow Photochemistry – The Kappe Laboratory [goflow.at]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Baeyer-Villiger Oxidation of Racemic 2-Oxabicyclo[4.2.0]octan-7-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Baeyer-Villiger oxidation of racemic 2-oxabicyclo[4.2.0]octan-7-one, with a focus on the highly selective enzymatic kinetic resolution. This process is of significant interest in synthetic organic chemistry, particularly for the preparation of chiral building blocks used in the synthesis of prostaglandins and other biologically active molecules.
Introduction
The Baeyer-Villiger oxidation is a powerful chemical transformation that converts ketones to esters or lactones through the insertion of an oxygen atom adjacent to the carbonyl group.[1] When applied to racemic mixtures of chiral ketones, this reaction can be performed enantioselectively, allowing for the separation of enantiomers—a process known as kinetic resolution. In the case of racemic 2-oxabicyclo[4.2.0]octan-7-one, a bicyclic ketone, the enzymatic Baeyer-Villiger oxidation offers a highly efficient method for obtaining enantiomerically pure products.
This guide focuses on the biocatalytic kinetic resolution of racemic 2-oxabicyclo[4.2.0]octan-7-one utilizing a Baeyer-Villiger monooxygenase (BVMO) from Mycobacterium tuberculosis H37Rv. This enzyme exhibits remarkable regio- and enantioselectivity, preferentially oxidizing one enantiomer of the racemic ketone to a specific lactone, leaving the other enantiomer unreacted.[2][3][4] This process yields two valuable, enantiomerically pure compounds: the unreacted (+)-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-one and the resulting "abnormal" lactone, (-)-(1S,6R)-2,8-dioxabicyclo[4.3.0]nonan-7-one.[2][3] Both of these chiral synthons are valuable intermediates in the synthesis of prostanoids.[2][3]
Reaction Overview and Mechanism
The enzymatic kinetic resolution of racemic 2-oxabicyclo[4.2.0]octan-7-one is catalyzed by a BVMO, a flavin-dependent enzyme that utilizes molecular oxygen and a nicotinamide cofactor (NADPH) to insert an oxygen atom into the substrate.[5] The reaction proceeds via a kinetic resolution, where one enantiomer of the substrate is preferentially converted to the product, allowing for the separation of the fast-reacting enantiomer (as the product) from the slow-reacting enantiomer (as the unreacted starting material).
The BVMO from Mycobacterium tuberculosis H37Rv is highly selective, oxidizing the (1S,6R)-enantiomer of 2-oxabicyclo[4.2.0]octan-7-one to (1S,6R)-2,8-dioxabicyclo[4.3.0]nonan-7-one.[2][3] This particular transformation is noteworthy as it results in the formation of the "abnormal" lactone, where the oxygen atom is inserted on the less substituted side of the carbonyl group. At approximately 50% conversion, both the remaining ketone and the formed lactone can be isolated with very high enantiomeric excess.[2][3]
Quantitative Data Summary
The enzymatic Baeyer-Villiger oxidation of racemic 2-oxabicyclo[4.2.0]octan-7-one provides excellent separation of the enantiomers. The following table summarizes the typical quantitative outcomes of this kinetic resolution.
| Product | Yield | Enantiomeric Excess (ee) |
| (+)-(1R,6S)-2-Oxabicyclo[4.2.0]octan-7-one | ~45-50% | >99% |
| (-)-(1S,6R)-2,8-Dioxabicyclo[4.3.0]nonan-7-one | ~45-50% | >99% |
| Table 1: Quantitative results of the kinetic resolution. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic Baeyer-Villiger oxidation of racemic 2-oxabicyclo[4.2.0]octan-7-one.
Preparation of the Biocatalyst: E. coli Expressing BVMO from M. tuberculosis H37Rv
The Baeyer-Villiger monooxygenase from Mycobacterium tuberculosis H37Rv is typically expressed in a recombinant E. coli strain for use as a whole-cell biocatalyst. This approach circumvents the need for enzyme purification and provides a system for cofactor regeneration.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression vector containing the BVMO gene from M. tuberculosis H37Rv (e.g., pET vector)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transform the E. coli host strain with the expression vector containing the BVMO gene.
-
Inoculate a starter culture of 50 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli.
-
Incubate the starter culture overnight at 37°C with shaking (200-250 rpm).
-
Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture.
-
Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to ensure proper protein folding.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and resuspend to the desired cell density for the biotransformation.
Enzymatic Kinetic Resolution
Materials:
-
Racemic 2-oxabicyclo[4.2.0]octan-7-one
-
Whole-cell biocatalyst (E. coli expressing the BVMO)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Glucose (for cofactor regeneration)
-
Organic co-solvent (e.g., DMSO or ethanol, if needed to dissolve the substrate)
Protocol:
-
Prepare a suspension of the whole-cell biocatalyst in the reaction buffer to a final concentration of 10-20 g/L (wet cell weight).
-
Add glucose to the cell suspension to a final concentration of 1-2% (w/v) to provide a source for NADPH regeneration.
-
Add the racemic 2-oxabicyclo[4.2.0]octan-7-one to the reaction mixture. The substrate can be added directly or as a solution in a minimal amount of a water-miscible organic solvent. The final substrate concentration is typically in the range of 1-5 g/L.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with shaking to ensure adequate aeration.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase to determine the conversion and enantiomeric excess of the substrate and product.
-
Stop the reaction when the conversion reaches approximately 50%.
Product Isolation and Purification
Materials:
-
Ethyl acetate or dichloromethane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Protocol:
-
Centrifuge the reaction mixture to pellet the E. coli cells.
-
Extract the supernatant with an equal volume of ethyl acetate or dichloromethane three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product mixture by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. The unreacted ketone and the lactone product will elute at different retention times, allowing for their separation.
-
Collect the fractions containing the pure ketone and the pure lactone and concentrate them under reduced pressure to yield the final products.
-
Confirm the identity and purity of the isolated compounds by spectroscopic methods (e.g., NMR, IR) and determine the enantiomeric excess by chiral GC or HPLC.
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the enzymatic kinetic resolution of racemic 2-oxabicyclo[4.2.0]octan-7-one is depicted below.
The enzymatic reaction itself is part of a larger cellular metabolic context when using whole cells. The key signaling pathway is the regeneration of the NADPH cofactor, which is essential for the activity of the BVMO.
Conclusion
The enzymatic Baeyer-Villiger oxidation of racemic 2-oxabicyclo[4.2.0]octan-7-one using a monooxygenase from Mycobacterium tuberculosis H37Rv is a highly efficient and selective method for the production of valuable chiral building blocks. This in-depth guide provides the necessary theoretical background and detailed experimental protocols to enable researchers, scientists, and drug development professionals to successfully implement this powerful synthetic tool. The use of a whole-cell biocatalyst offers a green and sustainable alternative to traditional chemical methods, highlighting the potential of biocatalysis in modern organic synthesis.
References
Methodological & Application
Application Notes and Protocols for Diastereoselective Paternò-Büchi Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting diastereoselective Paternò-Büchi reactions. This powerful photochemical [2+2] cycloaddition is instrumental in the synthesis of oxetanes, which are key structural motifs in numerous biologically active compounds and are of significant interest in drug discovery.
Introduction
The Paternò-Büchi reaction, first reported by Emanuele Paternò and George Büchi, is a photochemical reaction between a carbonyl compound and an alkene that yields an oxetane ring.[1][2] The reaction is initiated by the photoexcitation of the carbonyl compound to its singlet or triplet state, which then undergoes a cycloaddition with the alkene.[3] Achieving diastereoselectivity in this reaction is crucial for the synthesis of complex molecules with defined stereochemistry. This can be accomplished through various strategies, including the use of chiral auxiliaries, substrate control, and Lewis acid catalysis.[4][5]
Reaction Mechanism and Stereoselectivity
The stereochemical outcome of the Paternò-Büchi reaction is determined during the formation of the 1,4-biradical intermediate.[4] The reaction can proceed through either a singlet or triplet excited state of the carbonyl compound.[3] For aromatic carbonyls, the reaction typically proceeds through the triplet state, while aliphatic carbonyls often react via the singlet state.[3] The relative stability of the possible biradical intermediates dictates the regioselectivity and diastereoselectivity of the cycloaddition.[6][7]
Several factors can influence the diastereoselectivity:
-
Chiral Auxiliaries: The use of chiral auxiliaries on either the carbonyl compound or the alkene can effectively control the facial selectivity of the cycloaddition.[4][8]
-
Substrate Control: The inherent stereochemistry of the alkene or the presence of directing groups, such as hydroxyl groups, can guide the approach of the excited carbonyl, leading to high diastereoselectivity.[4][9] This is often referred to as the "hydroxyl directing effect."[4]
-
Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, influencing the electronic properties of the excited state and enhancing facial differentiation, thereby improving diastereoselectivity.[4]
-
Organized Media: Performing the reaction in organized media, such as zeolites, has been shown to increase the diastereomeric excess.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various reported diastereoselective Paternò-Büchi reactions, providing a comparative overview of different substrates and conditions.
| Carbonyl Compound | Alkene | Catalyst/Auxiliary | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Benzaldehyde | Chiral enol silyl ether 19 | - | - | - | 67:33 | [9] |
| Benzaldehyde | Chiral enol silyl ether 20 | - | - | - | 15:85 | [9] |
| Chiral phenylglyoxylate | Furan | - | - | - | 15-95% d.e. | [7] |
| 1-Acetylisatin | Furan | - | Benzene | 82-96 (total) | High | [10] |
| 1-Acetylisatin | Benzofuran | - | Benzene | 82-96 (total) | High | [10] |
| Atropisomeric phenyl ketone 23a | - | Xanthone (sensitizer) | - | 62 | 88% e.e. | [11] |
| Atropisomeric aldehyde 23d | - | Xanthone (sensitizer) | - | 52 | 88% e.e. | [11] |
Experimental Protocols
This section provides a detailed, generalized protocol for a diastereoselective Paternò-Büchi reaction. Specific parameters should be optimized based on the substrates and desired outcome.
General Protocol for a Diastereoselective Paternò-Büchi Reaction
Materials:
-
Carbonyl compound
-
Alkene
-
Anhydrous, non-polar solvent (e.g., benzene, cyclohexane, or acetonitrile)[4][9]
-
Photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp)
-
Pyrex or Quartz reaction vessel (Pyrex for irradiation >300 nm with aromatic carbonyls; Quartz or Vycor for irradiation at ~254 nm with aliphatic carbonyls)[4][9]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean, dry Pyrex or Quartz reaction vessel, dissolve the carbonyl compound (1.0 eq.) and the alkene (1.0-5.0 eq.) in the chosen anhydrous solvent. The concentration of the reactants is typically in the range of 0.01-0.1 M.
-
If a Lewis acid catalyst or a sensitizer is used, add it to the reaction mixture at the appropriate stoichiometry.
-
-
Degassing:
-
Degas the solution for 15-30 minutes by bubbling a gentle stream of inert gas (N₂ or Ar) through it. This is crucial to remove dissolved oxygen, which can quench the excited triplet state of the carbonyl.
-
-
Irradiation:
-
Place the reaction vessel in the photochemical reactor.
-
Irradiate the reaction mixture with a suitable UV lamp. The choice of lamp and filter (if any) depends on the absorption characteristics of the carbonyl compound. Aromatic carbonyls are typically excited at wavelengths >300 nm (using a Pyrex filter), while aliphatic carbonyls may require shorter wavelengths (~254 nm, using a Quartz vessel).[4][9]
-
Maintain a constant temperature during the irradiation, typically at room temperature or below, using a cooling system if necessary.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR spectroscopy.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired oxetane diastereomers.
-
-
Characterization:
-
Characterize the purified product(s) by standard analytical techniques (NMR, IR, Mass Spectrometry).
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture or by GC/HPLC analysis of the purified product.
-
Visualizations
The following diagrams illustrate the key aspects of the diastereoselective Paternò-Büchi reaction.
Caption: General mechanism of the Paternò-Büchi reaction.
Caption: A typical experimental workflow for the Paternò-Büchi reaction.
Caption: Key factors that control the diastereoselectivity of the reaction.
References
- 1. Paterno buchi reaction | PPTX [slideshare.net]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Photoinduced [2+2] cycloadditions (the Paterno–Büchi reaction) of 1-acetylisatin with enol ethers—regioselectivity, diastereoselectivity and acid catalysed transformations of the spirooxetane products - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Guiding excited state reactivity – the journey from the Paternò–Büchi reaction to transposed and aza Paternò–Büchi reactions | PhotochemistryVolume 51 | Books Gateway | Royal Society of Chemistry [books.rsc.org]
Application Notes and Protocols for Photochemical [2+2] Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting photochemical [2+2] cycloaddition reactions, a powerful method for the synthesis of four-membered rings. This technique is pivotal in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.
Introduction to Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloaddition is a pericyclic reaction that occurs when two unsaturated molecules, typically alkenes, are irradiated with light, leading to the formation of a cyclobutane ring. The reaction proceeds through the photoexcitation of one of the alkene partners to an excited state, which then reacts with a ground-state alkene. The Grotthuss-Draper law states that light must be absorbed by a chemical system for a photochemical reaction to occur, and the Stark-Einstein law posits that each absorbed photon activates only one molecule.[1]
This reaction is highly valuable as it allows for the construction of strained ring systems that are difficult to access through thermal methods.[2] The stereochemical outcome of the reaction can often be controlled by the choice of reactants and reaction conditions.
Experimental Setup
A successful photochemical [2+2] cycloaddition experiment hinges on the appropriate selection of a light source, reactor, and solvent system.
Light Sources
The choice of light source is critical as its emission spectrum must overlap with the absorption spectrum of the reactant or a photosensitizer.[3] Ultraviolet (UV) light is most commonly used to effect photochemical change.[3] In recent years, UV LED lamps have become a popular alternative to traditional mercury lamps due to their narrow wavelength output, longer lifespan, and energy efficiency.[4]
Table 1: Comparison of Common Light Sources for Photochemical [2+2] Cycloaddition
| Light Source | Wavelength Range | Advantages | Disadvantages |
| Low-Pressure Mercury Lamp | Primarily 254 nm[2] | High intensity at a specific wavelength | Polychromatic output may require filters |
| Medium-Pressure Mercury Lamp | 255 - 1000 nm[3] | Broad-spectrum UV-Vis output | Generates significant heat |
| High-Pressure Mercury Lamp | 220 - 1400 nm[3] | High intensity, broad spectrum | High heat output, requires cooling |
| Light Emitting Diodes (LEDs) | Narrow, specific wavelengths (e.g., 370 nm, 440 nm)[4][5] | Monochromatic, low heat, long life, energy efficient | Lower power than mercury lamps |
| Lasers | Highly monochromatic and coherent | Precise wavelength control, high power | Expensive, requires specialized optics |
| Sunlight | Broad spectrum (UV-Vis-IR)[3] | Readily available, inexpensive | Variable intensity, polychromatic |
Photochemical Reactors
The reaction can be carried out in various types of reactors, from simple vials to sophisticated microfluidic systems. The material of the reactor is important; quartz is often used for its transparency to a wide range of UV light, whereas Pyrex absorbs wavelengths shorter than 275 nm.[2]
-
Batch Reactors: For small-scale reactions, glass vials or NMR tubes can be used.[5][6] The reaction mixture is stirred and irradiated for a set period.
-
Immersion Well Reactors: These consist of a lamp surrounded by a jacket through which the reaction solution is circulated, ensuring efficient and uniform irradiation.[2]
-
Flow Reactors (Microfluidic Systems): Flow chemistry offers significant advantages for photochemical reactions, including a high surface-area-to-volume ratio for uniform light exposure, precise temperature control, and improved safety.[7][8][9] Residence times can be significantly reduced compared to batch processes.[8][10]
Solvents
The choice of solvent is a critical parameter. The solvent must be transparent at the wavelength of irradiation to ensure that the photons reach the substrate.[2] Strongly absorbing solvents should be avoided.[2] Hydrocarbon solvents are often preferred for high-energy photon experiments due to their absorption at only short wavelengths.[2] Chlorinated solvents are generally avoided as the C-Cl bond can lead to unwanted side reactions.[2] The polarity of the solvent can also influence the reaction mechanism and stereoselectivity, particularly in cases where zwitterionic intermediates may be involved.[11][12]
Table 2: Suitable Solvents for Photochemical [2+2] Cycloaddition
| Solvent | Transparency Window | Polarity | Notes |
| Acetonitrile | > 190 nm | Polar aprotic | Commonly used, good for a wide range of substrates. |
| Dichloromethane | > 230 nm | Polar aprotic | Can be a reactant under certain conditions.[2] |
| Acetone | > 330 nm | Polar aprotic | Can act as a photosensitizer. |
| Benzene | > 280 nm | Nonpolar | Can act as a photosensitizer. |
| Cyclohexane | > 200 nm | Nonpolar | Good for high-energy UV reactions. |
| Methanol/Water | > 205 nm / > 190 nm | Polar protic | Can influence stereoselectivity through hydrogen bonding.[11] |
Experimental Protocols
General Protocol for a Batch Photochemical [2+2] Cycloaddition
This protocol describes a general procedure for the reaction between an alkene and a maleimide derivative.
Materials:
-
Alkene (2.0 equivalents)
-
Maleimide (1.0 equivalent)
-
Photosensitizer (e.g., thioxanthone, 10-20 mol%) (if required)[5]
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Quartz or Pyrex reaction vessel with a stir bar
-
UV light source (e.g., LED lamp at a specific wavelength)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the alkene, maleimide, and photosensitizer (if used).
-
Add the anhydrous solvent to achieve the desired concentration (typically 0.1-0.5 M).
-
Seal the vessel and purge the solution with an inert gas for 15-30 minutes to remove oxygen, which can quench the excited state.
-
Place the reaction vessel at a fixed distance from the light source and begin irradiation with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.[5]
-
Once the reaction is complete, turn off the light source.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the product using spectroscopic methods (NMR, IR, Mass Spectrometry).
Monitoring the Reaction
Real-time monitoring of photochemical reactions can provide valuable kinetic and mechanistic information.[13] Several techniques can be employed:
-
Offline Analysis: Aliquots of the reaction mixture are taken at different time points and analyzed by GC, LC, or NMR.
-
Online (In-situ) Monitoring: Techniques like UV-Vis, IR, Raman, and mass spectrometry can be coupled directly to the reactor to provide continuous data.[14][15][16] FlowNMR spectroscopy is a powerful tool for obtaining detailed structural information in real-time.[13]
Data Presentation
Table 3: Example Data for Optimization of a Photochemical [2+2] Cycloaddition
| Entry | Alkene | Maleimide | Photosensitizer (mol%) | Light Source | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Styrene | N-Phenylmaleimide | None | 370 nm LED | 16 | <5 | - |
| 2 | Styrene | N-Phenylmaleimide | Thioxanthone (20) | 440 nm LED | 16 | 85 | 4:1 |
| 3 | Cyclohexene | N-Methylmaleimide | None | 370 nm LED | 24 | 78 | 2:1 |
| 4 | Cyclohexene | N-Methylmaleimide | Thioxanthone (10) | 440 nm LED | 12 | 92 | 2.5:1 |
Yields are for isolated products after column chromatography. Diastereomeric ratios are determined by ¹H NMR analysis of the crude reaction mixture.[5]
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for a typical photochemical [2+2] cycloaddition.
Generalized Signaling Pathway (Mechanism)
Caption: Generalized mechanism of a photosensitized [2+2] cycloaddition reaction.
References
- 1. LIGHT SOURCE IN PHOTO CHEMISTRY | PPTX [slideshare.net]
- 2. Photochemistry - Wikipedia [en.wikipedia.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Photochemistry - Phoseon Technology Innovative LED Solutions [phoseon.com]
- 5. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.iupac.org [publications.iupac.org]
- 13. Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC07059D [pubs.rsc.org]
- 14. Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols: Ring-Opening Reactions of 2-Oxabicyclo[4.2.0]octan-7-one with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ring-opening reactions of 2-oxabicyclo[4.2.0]octan-7-one, a strained bicyclic lactone, with a variety of nucleophiles. This versatile scaffold is a valuable building block in organic synthesis, and its selective ring-opening provides access to a diverse range of functionalized cyclohexene and cyclohexane derivatives, which are key intermediates in the synthesis of complex molecules and pharmacologically active compounds.
Introduction
The 2-oxabicyclo[4.2.0]octan-7-one core, containing a fusion of a tetrahydropyran and a cyclobutanone ring, possesses significant ring strain. This inherent strain makes the cyclobutanone susceptible to nucleophilic attack, leading to selective cleavage of the C1-C7 or C6-C7 bonds. The regioselectivity and stereoselectivity of these ring-opening reactions are influenced by the nature of the nucleophile, the presence of substituents on the bicyclic core, and the reaction conditions, including the use of acid or base catalysis. Understanding and controlling these factors are crucial for the strategic application of this scaffold in synthetic chemistry and drug development.
Data Presentation: Ring-Opening Reactions of 2-Oxabicyclo[4.2.0]octanone Analogs
While comprehensive quantitative data for the parent 2-oxabicyclo[4.2.0]octan-7-one is limited in the literature, studies on substituted analogs provide valuable insights into the scope and efficiency of these reactions. The following table summarizes key findings from the ring-opening reactions of a chloro-substituted analog, 2-chloro-2-oxabicyclo[4.2.0]octan-7-one, with various nucleophiles. These reactions often yield a mixture of cine substitution products (where the nucleophile attacks the carbon bearing the chloro group) and ring-opened products.
| Nucleophile | Reagents and Conditions | Product Type(s) | Yield (%) | Reference |
| Methoxide (MeO⁻) | MeONa, MeOH | Cine substitution & Ring-opening (cyclobutenone) | Not specified | [1] |
| Phenylthiolate (PhS⁻) | PhSH, TEA, Acetone, 3h | Cine substitution & Ring-opening | 90% (of cine substitution product, mixture of isomers) | [2] |
| Diethyl malonate enolate | K⁺ salt, 18-crown-6, THF, 0.5h | C-alkylation (cine substitution) | Not specified | [1] |
| Dimedone enolate | K⁺ salt, THF | C-alkylation (cine substitution) leading to hemiketals | 60% | [1] |
| Azide (N₃⁻) | NaN₃ | Ring-opening and subsequent transformations | Not specified | [1] |
| Aldehydes/Ketones (with Lewis Acid) | R'CHO/R'COR'', BF₃·OEt₂ | [4+2] Cycloaddition via ring-opening | >99:1 regioselectivity |
Reaction Mechanisms and Pathways
The ring-opening of 2-oxabicyclo[4.2.0]octan-7-one can proceed through several mechanistic pathways depending on the reaction conditions.
Base-Catalyzed/Nucleophilic Ring-Opening
Under basic or nucleophilic conditions, the reaction is initiated by the attack of the nucleophile on the electrophilic carbonyl carbon of the cyclobutanone. This leads to a tetrahedral intermediate which then collapses, cleaving one of the strained C-C bonds of the four-membered ring. The regioselectivity of this cleavage (C1-C7 vs. C6-C7) is dependent on steric and electronic factors of the substrate and nucleophile.
Caption: Base-catalyzed nucleophilic ring-opening pathway.
Acid-Catalyzed Ring-Opening
In the presence of a Lewis or Brønsted acid, the carbonyl oxygen is activated by protonation or coordination, making the carbonyl carbon more electrophilic. The subsequent nucleophilic attack and ring-opening can proceed through a mechanism with Sₙ1 or Sₙ2 character. For substituted analogs, the cleavage often occurs at the more substituted C-C bond of the cyclobutanone due to the stabilization of the resulting carbocationic intermediate.
Caption: Acid-catalyzed ring-opening pathway.
Experimental Protocols
The following are generalized protocols for the synthesis of the 2-oxabicyclo[4.2.0]octan-7-one scaffold and its subsequent ring-opening, based on procedures for analogous compounds. Researchers should optimize these conditions for their specific substrates and nucleophiles.
Protocol 1: Synthesis of 2-Oxabicyclo[4.2.0]octan-7-one (General Procedure)
The synthesis of the parent 2-oxabicyclo[4.2.0]octan-7-one can be achieved through a [2+2] cycloaddition reaction between dihydropyran and ketene or a ketene equivalent.
Caption: General workflow for the synthesis of the bicyclic lactone.
Materials:
-
Dihydropyran
-
A ketene source (e.g., diketene or generated in situ from acetyl chloride and a non-nucleophilic base)
-
Inert solvent (e.g., diethyl ether, THF)
-
Non-nucleophilic base (e.g., triethylamine)
Procedure:
-
To a solution of dihydropyran in an inert solvent, add the non-nucleophilic base.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of the ketene precursor (e.g., acetyl chloride) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Nucleophilic Ring-Opening with a Thiol (Representative Procedure)
This protocol is adapted from the reaction of a chloro-substituted analog with phenylthiol.[2]
Materials:
-
2-Oxabicyclo[4.2.0]octan-7-one
-
Phenylthiol (or other thiol)
-
Triethylamine (TEA)
-
Acetone (or other suitable solvent)
-
Dichloromethane (for workup)
-
Aqueous HCl (5%)
-
Aqueous NaHCO₃ (5%)
-
Brine
Procedure:
-
Dissolve 2-oxabicyclo[4.2.0]octan-7-one in acetone.
-
Add 1.1 equivalents of phenylthiol and 1.1 equivalents of triethylamine.
-
Stir the mixture at room temperature for 3 hours, or until the reaction is complete as monitored by TLC.
-
Remove the acetone in vacuo.
-
Dissolve the residue in dichloromethane and wash successively with 5% aqueous HCl, 5% aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude ring-opened product.
-
Further purification can be achieved by column chromatography.
Applications in Drug Development
The functionalized cyclohexene and cyclohexane derivatives obtained from the ring-opening of 2-oxabicyclo[4.2.0]octan-7-one are valuable intermediates in the synthesis of a wide range of natural products and pharmaceuticals. The ability to introduce diverse functionalities with stereocontrol makes this a powerful strategy for building molecular complexity. For instance, these intermediates can serve as precursors for the synthesis of carbocyclic nucleoside analogs, prostaglandins, and various alkaloids. The enzymatic resolution of the racemic bicyclic lactone further enhances its utility, providing access to enantiomerically pure building blocks for asymmetric synthesis.[3]
Conclusion
The ring-opening reactions of 2-oxabicyclo[4.2.0]octan-7-one and its derivatives offer a versatile and efficient method for the synthesis of highly functionalized six-membered rings. The predictability of the reaction pathways, based on the choice of nucleophile and reaction conditions, allows for the strategic design of synthetic routes towards complex molecular targets. The protocols and data presented here serve as a guide for researchers to explore the full potential of this valuable synthetic tool. Further investigation into the scope of nucleophiles and the development of catalytic, enantioselective ring-opening methods will undoubtedly expand the applications of this fascinating class of compounds.
References
Synthesis of Chiral Synthons from rac-2-Oxabicyclo[4.2.0]octan-7-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of valuable chiral synthons derived from racemic 2-oxabicyclo[4.2.0]octan-7-one. The primary focus is on the highly efficient enzymatic kinetic resolution using Baeyer-Villiger monooxygenases (BVMOs), a method that has proven superior for this particular substrate.
Introduction
Chiral bicyclic lactones and ketones are pivotal building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. The enantioselective synthesis of these synthons is of paramount importance. This document details the state-of-the-art methodology for resolving racemic 2-oxabicyclo[4.2.0]octan-7-one into its constituent enantiomers, which serve as versatile chiral precursors.
Methods for Chiral Resolution
The resolution of racemic 2-oxabicyclo[4.2.0]octan-7-one is predominantly achieved through enzymatic kinetic resolution. Extensive literature review indicates a lack of established chemical resolution methods for this specific substrate, highlighting the efficacy and selectivity of biocatalytic approaches.
Enzymatic Kinetic Resolution using Baeyer-Villiger Monooxygenase (BVMO)
The most effective method for the resolution of rac-2-oxabicyclo[4.2.0]octan-7-one is the Baeyer-Villiger oxidation catalyzed by a specific monooxygenase. A highly selective oxidation is achieved using a BVMO from Mycobacterium tuberculosis H37Rv, typically expressed in a recombinant E. coli host.[1][2][3]
This enzymatic process facilitates a kinetic resolution wherein one enantiomer of the racemic ketone is selectively oxidized to the corresponding lactone, while the other enantiomer remains unreacted. This allows for the separation of both the unreacted ketone and the newly formed lactone in high enantiomeric purity.[1][2] Specifically, the (-)-(1S,6S)-enantiomer of 2-oxabicyclo[4.2.0]octan-7-one is oxidized to the "abnormal" lactone, (-)-(1S,6R)-3-oxabicyclo[3.3.0]octan-2-one, leaving the (+)-(1R,6R)-enantiomer of the starting material untouched.[1][2] At approximately 50% conversion, both the recovered starting material and the lactone product can be isolated in enantiopure form.[2][4]
Data Presentation
The following table summarizes the quantitative data for the enzymatic kinetic resolution of rac-2-oxabicyclo[4.2.0]octan-7-one using the BVMO from Mycobacterium tuberculosis H37Rv.
| Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Specific Rotation [α]D |
| (+)-(1R,6S)-2-Oxabicyclo[4.2.0]octan-7-one | ~45-50% | >99% | Not Reported |
| (-)-(1S,6R)-3-Oxabicyclo[3.3.0]octan-2-one | ~45-50% | >99% | Not Reported |
Note: While the literature states "enantiopure" and "excellent yield," specific numerical values for specific rotation are not consistently reported. Researchers should determine these values experimentally.
Experimental Protocols
This section provides a detailed methodology for the enzymatic kinetic resolution of rac-2-oxabicyclo[4.2.0]octan-7-one.
Protocol 1: Enzymatic Kinetic Resolution using Whole-Cell Biocatalyst
Materials:
-
Recombinant E. coli cells expressing the BVMO from Mycobacterium tuberculosis H37Rv.
-
Luria-Bertani (LB) medium supplemented with the appropriate antibiotic for plasmid maintenance.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
rac-2-Oxabicyclo[4.2.0]octan-7-one.
-
Phosphate buffer (50 mM, pH 7.5).
-
Glucose.
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
-
Silica gel for column chromatography.
Procedure:
-
Cultivation of Biocatalyst: Inoculate a sterile LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain. Grow the culture overnight at 37°C with shaking (200 rpm).
-
Induction: Inoculate a larger volume of fresh LB medium with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce the expression of the BVMO by adding IPTG to a final concentration of 0.5 mM and continue the cultivation at a lower temperature (e.g., 20°C) for 12-16 hours.
-
Bioconversion: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Resuspend the cell pellet in 50 mM phosphate buffer (pH 7.5) containing 1% (w/v) glucose to a final OD600 of 10.
-
Substrate Addition: Add rac-2-oxabicyclo[4.2.0]octan-7-one to the cell suspension to a final concentration of 1-5 mM.
-
Reaction: Incubate the reaction mixture at 30°C with shaking for 24-48 hours. Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Extraction: Once the conversion reaches approximately 50%, terminate the reaction. Extract the mixture with an equal volume of ethyl acetate three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the unreacted (+)-ketone from the (-)-lactone product.
-
Characterization: Characterize the purified products by NMR, mass spectrometry, and determine the enantiomeric excess using chiral GC or HPLC. Measure the specific rotation using a polarimeter.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the enzymatic kinetic resolution of rac-2-oxabicyclo[4.2.0]octan-7-one.
Caption: Workflow for the enzymatic kinetic resolution.
References
Application Notes and Protocols: Derivatization of the Ketone in 2-Oxabicyclo[4.2.0]octan-7-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the ketone moiety in 2-oxabicyclo[4.2.0]octan-7-one. This bicyclic scaffold is a valuable building block in medicinal chemistry and drug development, and the ability to functionalize the C7-ketone opens avenues for creating diverse molecular libraries for screening and lead optimization. The following protocols detail common and useful ketone derivatizations: reduction to a secondary alcohol, reductive amination to a secondary amine, olefination via the Wittig reaction to an exocyclic methylene, and addition of a methyl group using a Grignard reagent.
Key Derivatization Reactions of 2-Oxabicyclo[4.2.0]octan-7-one
The C7-ketone of 2-oxabicyclo[4.2.0]octan-7-one is amenable to a variety of standard ketone transformations. The facial bias of the bicyclic system can influence the stereochemical outcome of nucleophilic additions.
Caption: Key chemical transformations of the ketone in 2-oxabicyclo[4.2.0]octan-7-one.
Data Presentation: Comparison of Derivatization Reactions
The following table summarizes typical yields and reaction conditions for the derivatization of 2-oxabicyclo[4.2.0]octan-7-one and related bicyclic ketones. Please note that yields are representative and can vary based on the specific substrate and reaction conditions.
| Derivatization Reaction | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Reduction | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 0 to 25 | 1 - 3 | 85 - 95 |
| Reductive Amination | Ammonium Acetate, Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | 25 | 24 - 48 | 60 - 75 |
| Wittig Reaction | Methyltriphenylphosphonium Bromide, n-Butyllithium | Tetrahydrofuran (THF) | -78 to 25 | 4 - 8 | 50 - 70 |
| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | Diethyl Ether (Et₂O) or THF | 0 to 25 | 2 - 4 | 70 - 85 |
Experimental Protocols
The following are detailed protocols for the derivatization of the ketone in 2-oxabicyclo[4.2.0]octan-7-one.
Caption: A generalized workflow for the synthesis and analysis of derivatives.
Protocol 1: Reduction of 2-Oxabicyclo[4.2.0]octan-7-one to 2-Oxabicyclo[4.2.0]octan-7-ol
This protocol describes the reduction of the ketone to the corresponding secondary alcohol using sodium borohydride.
Materials:
-
2-Oxabicyclo[4.2.0]octan-7-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-oxabicyclo[4.2.0]octan-7-one (1.0 eq) in anhydrous methanol (0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of the initial solvent).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-oxabicyclo[4.2.0]octan-7-ol.
Protocol 2: Reductive Amination of 2-Oxabicyclo[4.2.0]octan-7-one to 7-Amino-2-oxabicyclo[4.2.0]octane
This protocol details the one-pot synthesis of the primary amine via reductive amination using ammonium acetate and sodium cyanoborohydride.
Materials:
-
2-Oxabicyclo[4.2.0]octan-7-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of 2-oxabicyclo[4.2.0]octan-7-one (1.0 eq) in anhydrous methanol (0.2 M), add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (3 x volume of the initial solvent).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude amine by flash column chromatography on silica gel (eluent: DCM/Methanol with 1% triethylamine) to yield 7-amino-2-oxabicyclo[4.2.0]octane.
Protocol 3: Wittig Reaction of 2-Oxabicyclo[4.2.0]octan-7-one to 7-Methylene-2-oxabicyclo[4.2.0]octane
This protocol describes the conversion of the ketone to an exocyclic methylene group using a Wittig reagent.
Materials:
-
2-Oxabicyclo[4.2.0]octan-7-one
-
Methyltriphenylphosphonium bromide (CH₃PPh₃Br)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and line
-
Syringes
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF (0.2 M).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.4 eq) dropwise via syringe. The solution should turn a characteristic orange/yellow color, indicating ylide formation.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of 2-oxabicyclo[4.2.0]octan-7-one (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the careful addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x volume of the initial solvent).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes or a low percentage of ethyl acetate in hexanes) to afford 7-methylene-2-oxabicyclo[4.2.0]octane.
Protocol 4: Grignard Reaction of 2-Oxabicyclo[4.2.0]octan-7-one to 7-Methyl-2-oxabicyclo[4.2.0]octan-7-ol
This protocol details the addition of a methyl group to the ketone using methylmagnesium bromide to form a tertiary alcohol.
Materials:
-
2-Oxabicyclo[4.2.0]octan-7-one
-
Methylmagnesium bromide (CH₃MgBr) in diethyl ether or THF (e.g., 3.0 M)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and line
-
Syringes
-
Ice bath
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-oxabicyclo[4.2.0]octan-7-one (1.0 eq) in anhydrous diethyl ether or THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (1.2 eq) dropwise via syringe.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x volume of the initial solvent).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 7-methyl-2-oxabicyclo[4.2.0]octan-7-ol.
Application Note: Scale-Up Synthesis of cis-2-Oxabicyclo[4.2.0]octan-7-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of cis-2-oxabicyclo[4.2.0]octan-7-one, a valuable bicyclic building block in organic synthesis. The described method utilizes a thermal [2+2] cycloaddition reaction between 3,4-dihydro-2H-pyran and ketene, with the ketene being generated in situ from acetyl chloride and triethylamine for enhanced safety and scalability. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a workflow diagram to ensure reproducibility and safe implementation in a laboratory or pilot plant setting.
Introduction
cis-2-Oxabicyclo[4.2.0]octan-7-one is a key intermediate in the synthesis of various biologically active molecules and natural products. Its strained four-membered ring fused to a tetrahydropyran moiety provides a versatile scaffold for further chemical transformations. The efficient and safe synthesis of this compound on a larger scale is crucial for its application in drug discovery and development programs. The presented protocol is based on the well-established [2+2] cycloaddition of a ketene with an alkene, a reaction known for its robustness and stereoselectivity. For scale-up purposes, the highly reactive and toxic ketene is generated in situ to minimize handling risks.
Data Presentation
| Parameter | Value | Notes |
| Reactants | ||
| 3,4-Dihydro-2H-pyran | 1.00 kg (11.9 mol) | Limiting Reagent |
| Acetyl Chloride | 1.12 kg (14.3 mol) | 1.2 equivalents |
| Triethylamine | 1.45 kg (14.3 mol) | 1.2 equivalents |
| Solvent | ||
| Toluene | 10 L | Anhydrous |
| Reaction Conditions | ||
| Reaction Temperature | 110 °C (Reflux) | |
| Addition Time | 4 - 6 hours | Slow addition is crucial |
| Reaction Time | 12 - 18 hours | Monitored by GC-MS |
| Purification | ||
| Method | Vacuum Distillation | |
| Boiling Point | Approx. 80-85 °C at 10 mmHg | |
| Yield and Purity | ||
| Expected Yield | 1.1 - 1.3 kg (65-75%) | Based on dihydropyran |
| Expected Purity | >95% | By GC analysis |
Experimental Protocol
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn at all times. Ketene is a highly toxic and reactive gas; therefore, its in situ generation is critical for safety. The reaction is exothermic and should be cooled during the addition of acetyl chloride.
1. Reaction Setup:
-
A 20 L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
The entire apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
The flask is charged with 3,4-dihydro-2H-pyran (1.00 kg, 11.9 mol) and anhydrous toluene (8 L).
2. In situ Generation of Ketene and Cycloaddition:
-
A solution of acetyl chloride (1.12 kg, 14.3 mol) in anhydrous toluene (1 L) is prepared in the dropping funnel.
-
A separate solution of triethylamine (1.45 kg, 14.3 mol) in anhydrous toluene (1 L) is prepared and will be added concurrently. For a scaled-up reaction, two separate dropping funnels are recommended for the acetyl chloride and triethylamine solutions.
-
The toluene solution of 3,4-dihydro-2H-pyran is heated to reflux (approx. 110 °C).
-
The acetyl chloride solution and the triethylamine solution are added dropwise and simultaneously to the refluxing solution over a period of 4-6 hours. A slow and controlled addition rate is crucial to maintain a low concentration of free ketene and to control the exotherm.
-
During the addition, a precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, the reaction mixture is maintained at reflux for an additional 12-18 hours. The reaction progress is monitored by gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
3. Work-up and Isolation:
-
The reaction mixture is cooled to room temperature.
-
The precipitated triethylamine hydrochloride is removed by filtration through a Büchner funnel. The filter cake is washed with toluene (2 x 500 mL).
-
The combined filtrate is transferred to a separatory funnel and washed sequentially with water (2 x 2 L), saturated aqueous sodium bicarbonate solution (2 x 2 L), and brine (1 x 2 L).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product is purified by vacuum distillation.
-
A distillation apparatus equipped with a short Vigreux column is used.
-
The fraction boiling at approximately 80-85 °C at 10 mmHg is collected as the pure cis-2-oxabicyclo[4.2.0]octan-7-one.
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of cis-2-oxabicyclo[4.2.0]octan-7-one.
Application Note and Protocol: Purification of cis-2-Oxabicyclo[4.2.0]octan-7-one by Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cis-2-oxabicyclo[4.2.0]octan-7-one and its derivatives are important bicyclic lactone motifs found in various natural products and pharmacoactive molecules. Their synthesis often results in a crude mixture containing starting materials, byproducts, and the desired product. Effective purification is crucial to obtain the compound with high purity for subsequent applications in research and drug development. This document provides a detailed protocol for the purification of cis-2-oxabicyclo[4.2.0]octan-7-one using column chromatography, a widely employed technique for the separation of such compounds.
Experimental Protocols
Column Chromatography Purification of cis-2-Oxabicyclo[4.2.0]octan-7-one
This protocol outlines the general procedure for the purification of cis-2-oxabicyclo[4.2.0]octan-7-one from a crude reaction mixture using silica gel column chromatography.
Materials:
-
Crude cis-2-oxabicyclo[4.2.0]octan-7-one mixture
-
Silica gel (100–200 mesh size)[1]
-
Petroleum ether or Hexane
-
Ethyl acetate (EtOAc)
-
Glass column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., a low polarity mixture of petroleum ether/ethyl acetate).
-
Column Packing: Carefully pour the slurry into a glass column, ensuring even packing to avoid air bubbles and channels. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, the crude oil can be adsorbed onto a small amount of silica gel. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin the elution process with a low polarity mobile phase, such as a mixture of petroleum ether and ethyl acetate[1][2]. The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluent in fractions using collection tubes.
-
Monitoring: Monitor the separation process using thin-layer chromatography (TLC). Spot the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp or by using a staining agent.
-
Product Isolation: Combine the fractions containing the pure desired product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified cis-2-oxabicyclo[4.2.0]octan-7-one.
Data Presentation
The following table summarizes typical chromatographic conditions used for the purification of cis-2-oxabicyclo[4.2.0]octan-7-one derivatives and related bicyclic lactones, which can be adapted for the target compound.
| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |
| Unsaturated bicyclic lactones | Silica (100–200 mesh) | Petroleum ether/ethyl acetate | [1][2] |
| 6-[Bis(ethoxycarbonyl)methyl]-8-phenyl-2-oxa-cis-bicyclo[4.2.0]octan-7-one | Silica gel | 1:4 EtOAc:hexane | [3] |
| 7-Acetoxy-8-phenyl-6-(phenylthio)-2-oxa-cis-bicyclo[4.2.0]-7-octene | Silica gel | 1:4 EtOAc:hexane | [3] |
| 6-(5',5'-Dimethyl-2'-oxo-1',3'-cyclohexanediyl)-8-phenyl-2-oxa-cis-bicyclo[4.2.0]octan-7-one | Silica gel | 1:4 to 1:2 EtOAc:hexane | [3] |
| Racemic 2-oxabicyclo[4.2.0]octan-7-one resolution products | Flash column chromatography | Not specified | [4] |
Mandatory Visualization
Caption: Workflow for the purification of cis-2-oxabicyclo[4.2.0]octan-7-one.
References
Application Notes & Protocols: 2-Oxabicyclo[4.2.0]octan-7-one as a Chiral Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Oxabicyclo[4.2.0]octan-7-one is a strained bicyclic lactone that serves as a versatile and valuable building block in modern organic synthesis. Its rigid, conformationally constrained framework, combined with the presence of multiple stereocenters and functional groups, makes it an attractive precursor for a wide range of complex molecules. The cyclobutane ring within its structure is prone to various ring-opening and rearrangement reactions, providing access to diverse molecular scaffolds.[1] This scaffold is present in numerous natural products, highlighting its biological relevance.[2] A key challenge and opportunity in its use lies in accessing enantiomerically pure forms. Biocatalysis, particularly through enzymatic kinetic resolution, has emerged as a powerful strategy to obtain the enantiopure ketone, unlocking its full potential for asymmetric synthesis in drug discovery and natural product development.[3][4]
Application I: Enzymatic Kinetic Resolution for Enantiopure Building Blocks
The primary method for obtaining enantiomerically pure 2-oxabicyclo[4.2.0]octan-7-one is through the enzymatic kinetic resolution of the racemate. This process utilizes Baeyer-Villiger monooxygenases (BVMOs), which selectively oxidize one enantiomer of the ketone to a lactone, leaving the other enantiomer unreacted and in high enantiomeric purity.[5][6]
A highly effective method employs a BVMO from Mycobacterium tuberculosis H37Rv.[7][8] This enzyme displays excellent regioselectivity and complete enantioselectivity in the oxidation of racemic 2-oxabicyclo[4.2.0]octan-7-one.[3][4] The reaction proceeds to approximately 50% conversion, yielding both the unreacted (+)-ketone and the oxidized (-)-lactone product in enantiopure form.[3] The chiral (+)-ketone is a known key intermediate in the synthesis of prostanoid synthons, while the resulting lactone is a valuable precursor for natural products containing a tetrahydropyran core.[3]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow of the biocatalytic kinetic resolution.
Quantitative Data: Kinetic Resolution
| Starting Material | Biocatalyst | Product 1 (Unreacted) | Product 2 (Oxidized) | Conversion | Enantiomeric Excess (ee) |
| (±)-2-Oxabicyclo[4.2.0]octan-7-one | BVMO from M. tuberculosis H37Rv | (1R,6S)-(+)-Ketone | (1S,6R)-(-)-Lactone | ~50% | >99% for both products[3] |
Experimental Protocol: Enzymatic Kinetic Resolution
This protocol is based on established procedures for whole-cell biocatalysis using recombinant E. coli.[3][5]
1. Preparation of Biocatalyst: a. Transform competent E. coli cells (e.g., BL21(DE3)) with a plasmid containing the gene for the Baeyer-Villiger monooxygenase from Mycobacterium tuberculosis H37Rv. b. Grow the transformed cells in a suitable medium (e.g., LB broth with appropriate antibiotic selection) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. c. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM. d. Continue incubation at a lower temperature (e.g., 20-25°C) for 12-18 hours to allow for proper protein folding. e. Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 50 mM, pH 7.5). The resulting cell paste can be used directly or stored frozen.
2. Biotransformation: a. Resuspend the prepared E. coli cell paste in a phosphate buffer (pH 7.5) to a final OD600 of 10-20. b. Add racemic 2-oxabicyclo[4.2.0]octan-7-one (dissolved in a minimal amount of a water-miscible co-solvent like DMSO or ethanol) to the cell suspension to a final concentration of 1-5 g/L. c. If required by the specific BVMO, add a co-factor regeneration system (e.g., glucose and glucose dehydrogenase). d. Incubate the reaction mixture at 25-30°C with gentle shaking. e. Monitor the reaction progress by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column. f. Stop the reaction when approximately 50% conversion of the starting material is reached.
3. Product Isolation and Purification: a. Acidify the reaction mixture to pH 2-3 by adding 0.5 M H₂SO₄ or 1 M HCl.[5] b. Extract the products from the aqueous phase using an organic solvent such as ethyl acetate or dichloromethane (3 x volume).[5] c. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. d. Purify the resulting residue containing the unreacted ketone and the lactone product by column chromatography on silica gel to separate the two compounds.
Application II: Synthetic Utility of Enantiopure Products
The enantiopure products obtained from the kinetic resolution are valuable chiral building blocks for synthesizing complex target molecules.
Synthetic Pathways from Resolved Intermediates
Caption: Synthetic utility of the resolved chiral building blocks.
Application III: Nucleophilic Substitution Reactions
The 2-oxabicyclo[4.2.0]octan-7-one core can undergo various transformations. For instance, α-chloro substituted derivatives are susceptible to cine substitution, where the nucleophile attacks at the α'-position, leading to rearranged products.[9][10] This reactivity provides a pathway to introduce diverse functionalities onto the bicyclic scaffold.
Quantitative Data: Example Cine Substitution Reaction
| Reactant | Nucleophile / Reagent | Solvent | Product | Isomer Ratio (cis:trans) | Yield |
| 8-Chloro-6-phenyl-2-oxabicyclo[4.2.0]octan-7-one | Phenylthiol (PhSH), Triethylamine (TEA) | Acetone | 6-(Phenylthio)-8-phenyl-2-oxa-cis-bicyclo[4.2.0]octan-7-one | 2:1 | 90%[9] |
Experimental Protocol: Cine Substitution with Phenylthiol
This protocol is adapted from the literature for the synthesis of 6-(phenylthio)-8-phenyl-2-oxa-cis-bicyclo[4.2.0]octan-7-one.[9]
1. Reaction Setup: a. Dissolve 8-chloro-6-phenyl-2-oxabicyclo[4.2.0]octan-7-one (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stir bar. b. To this solution, add phenylthiol (PhSH, 1.1 eq) followed by triethylamine (TEA, 1.1 eq).
2. Reaction Execution: a. Stir the mixture at room temperature for 3 hours. b. Monitor the reaction by thin-layer chromatography (TLC). c. Upon completion, remove the acetone under reduced pressure.
3. Workup and Purification: a. Dissolve the residue in dichloromethane (CH₂Cl₂). b. Wash the organic layer successively with 5% aqueous HCl, 5% aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). d. Filter and concentrate the solvent in vacuo to yield the crude product as an oil. e. Note: The original literature indicates that purification by chromatography was challenging due to partial ring opening. The crude product was obtained as a 2:1 mixture of cis and trans isomers.[9]
Conclusion: 2-Oxabicyclo[4.2.0]octan-7-one is a powerful chiral synthon, primarily made accessible through efficient biocatalytic kinetic resolution. The resulting enantiopure ketone and its corresponding lactone are valuable intermediates for the synthesis of prostaglandins and other complex natural products. Its capacity to undergo further transformations, such as nucleophilic substitutions, broadens its applicability, making it a cornerstone for synthetic chemists in academia and the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pure.rug.nl [pure.rug.nl]
- 4. scispace.com [scispace.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. thieme.de [thieme.de]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Enzymatic Resolution of Racemic 2-Oxabicyclo[4.2.0]octan-7-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic mixtures is a critical process in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds. Racemic 2-oxabicyclo[4.2.0]octan-7-one is a valuable chiral building block, and its resolution into single enantiomers is of significant interest. This application note details a highly selective enzymatic method for the kinetic resolution of this compound using a Baeyer-Villiger monooxygenase (BVMO).
The enzymatic process utilizes a BVMO from Mycobacterium tuberculosis H37Rv, expressed in a recombinant Escherichia coli host.[1][2][3][4][5][6] This biocatalytic approach offers a green and highly selective alternative to traditional chemical resolution methods. The reaction proceeds via a kinetic resolution, where one enantiomer of the racemic ketone is selectively oxidized to a lactone, allowing for the separation of the unreacted enantiomerically enriched ketone and the enantiopure lactone product. A notable feature of this biotransformation is the formation of a rearranged "abnormal" lactone, (-)-(1S,6R)-3-oxabicyclo[3.3.0]octan-2-one, while the remaining unreacted ketone is the (+)-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-one.[3][5] At approximately 50% conversion, both the recovered substrate and the lactone product can be obtained in high enantiomeric purity.[3][5]
Principle of the Method
The kinetic resolution is based on the enantioselective Baeyer-Villiger oxidation of one enantiomer of the racemic 2-oxabicyclo[4.2.0]octan-7-one. The BVMO from Mycobacterium tuberculosis H37Rv preferentially catalyzes the oxidation of the (1S,6R)-enantiomer, which undergoes a rearrangement to form (-)-(1S,6R)-3-oxabicyclo[3.3.0]octan-2-one. The (1R,6S)-enantiomer is not significantly converted, and thus accumulates in the reaction mixture. By stopping the reaction at or near 50% conversion, both the unreacted (+)-ketone and the (-)-lactone can be isolated in enantiomerically enriched forms.
Quantitative Data Summary
The following table summarizes the expected outcomes of the enzymatic resolution of racemic 2-oxabicyclo[4.2.0]octan-7-one using the BVMO from Mycobacterium tuberculosis H37Rv.
| Parameter | Value | Reference |
| Enzyme | Baeyer-Villiger Monooxygenase (BVMO) | [1][2][3][4][5][6] |
| Enzyme Source | Mycobacterium tuberculosis H37Rv | [1][3][5][6] |
| Host Organism | E. coli (recombinant expression) | [1][3][5] |
| Substrate | Racemic 2-oxabicyclo[4.2.0]octan-7-one | [1][2][3][4][5] |
| Unreacted Substrate (at ~50% conversion) | (+)-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-one | [3][5] |
| Product (at ~50% conversion) | (-)-(1S,6R)-3-oxabicyclo[3.3.0]octan-2-one | [3][5] |
| Enantiomeric Excess (e.e.) of Products | Enantiopure | [3][5] |
| Conversion for Optimal Resolution | ~50% | [3][5] |
Experimental Protocols
This section provides a detailed methodology for the enzymatic resolution, from the cultivation of the biocatalyst to the analysis of the products.
Protocol 1: Preparation of the Biocatalyst (Recombinant E. coli)
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3) strain) with an expression vector containing the gene for the Baeyer-Villiger monooxygenase from Mycobacterium tuberculosis H37Rv.
-
Cultivation:
-
Inoculate a single colony of the transformed E. coli into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
Use the overnight culture to inoculate a larger volume of Terrific Broth (TB) medium (typically a 1:100 dilution) containing the same antibiotic.
-
Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
-
Induction:
-
Induce the expression of the BVMO by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue the incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours to ensure proper protein folding.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and centrifuge again.
-
The resulting cell pellet can be used immediately for the biotransformation or stored at -80°C for future use.
-
Protocol 2: Enzymatic Kinetic Resolution
-
Reaction Setup:
-
Resuspend the harvested E. coli cell pellet in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5) to a specific cell density (e.g., 10-50 g wet cell weight/L).
-
Add a carbon source to the buffer to provide reducing equivalents (NADPH) for the monooxygenase (e.g., 1-2% w/v glucose).
-
Pre-incubate the cell suspension for 30 minutes at the reaction temperature (e.g., 30°C) with shaking.
-
-
Substrate Addition:
-
Dissolve racemic 2-oxabicyclo[4.2.0]octan-7-one in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol).
-
Add the substrate solution to the cell suspension to a final concentration of 1-5 mM. The optimal concentration should be determined empirically to avoid substrate or product inhibition.
-
-
Biotransformation:
-
Incubate the reaction mixture at 30°C with vigorous shaking (200-250 rpm) to ensure sufficient aeration.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both the remaining substrate and the product.
-
-
Reaction Termination and Extraction:
-
Once the desired conversion is reached, terminate the reaction by centrifuging the mixture to pellet the cells.
-
Extract the supernatant with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Protocol 3: Purification and Analysis
-
Purification:
-
Separate the unreacted (+)-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-one from the product, (-)-(1S,6R)-3-oxabicyclo[3.3.0]octan-2-one, using flash column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate is typically effective.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the purified ketone and lactone using chiral GC or HPLC. Specific columns and conditions will need to be developed, but cyclodextrin-based chiral stationary phases are often effective for the separation of such bicyclic compounds.[7]
-
Visualizations
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. scispace.com [scispace.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Chiral gas chromatographic separation of 2-oxabicyclo[3.3.0]octane derivatives and their synthetic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Photochemical Cycloaddition of Cyclohexenones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of photochemical cycloaddition of cyclohexenones.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the photochemical [2+2] cycloaddition of a cyclohexenone with an alkene?
A1: The widely accepted mechanism begins with the photoexcitation of the cyclohexenone from its ground state (S₀) to a singlet excited state (S₁). Due to its short lifetime, the singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T₁). This triplet enone then interacts with the ground state alkene to form a triplet exciplex, which subsequently leads to a 1,4-diradical intermediate. Finally, spin inversion to a singlet diradical allows for the cyclization to form the cyclobutane ring.[1]
Q2: What are the most common side reactions that lower the yield?
A2: A frequent side reaction is the dimerization of the cyclohexenone. This can be minimized by using the alkene in excess. Other side reactions can arise from the diradical intermediate.[1] Additionally, high oxygen levels can be detrimental to the reaction efficiency.
Q3: How does the choice of solvent affect the reaction yield?
A3: The solvent can play a crucial role. Acetone, for instance, can act as a triplet sensitizer, potentially improving the reaction rate. It is also important to use solvents free of alkenes to avoid unwanted side reactions. Ionic liquids, such as trimethyl(butyl)ammonium bis(trifluoromethylsulfonyl)imide ([tmba][NTf₂]), have been shown to improve yields in some cases compared to conventional solvents like THF.[2]
Q4: Is a photosensitizer always necessary?
A4: Not always. In some cases, direct irradiation of the cyclohexenone is sufficient. However, for certain substrates, particularly N-aryl maleimides, a photosensitizer like thioxanthone is required for the reaction to proceed efficiently under visible light.[3] Common photosensitizers may not always improve the yield and, in some instances, aerobic conditions in the presence of BHT (3,5-di-tert-butyl-4-hydroxytoluene) have been found to remarkably increase conversion.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Insufficient irradiation time or intensity.- Incorrect wavelength for excitation.- Presence of oxygen.- Quenching of the excited state. | - Increase irradiation time or use a more powerful lamp.- Ensure the light source wavelength matches the absorption maximum of the enone or sensitizer.- Degas the solvent and reactants thoroughly with an inert gas (e.g., argon or nitrogen).- Use a solvent that does not quench the triplet state. |
| Predominance of enone dimerization | - High concentration of the cyclohexenone.- Alkene is not reactive enough. | - Use a higher concentration of the alkene (use the alkene as the solvent if possible).- Decrease the concentration of the cyclohexenone. |
| Formation of multiple regioisomers | - The electronic properties of the alkene and enone do not strongly favor one orientation. | - Modify the electronic properties of the reactants by adding electron-donating or electron-withdrawing groups.- Alter the solvent polarity, as this can influence the stability of the intermediate exciplex. |
| Low diastereoselectivity | - Flexibility of the diradical intermediate allows for bond rotation before ring closure. | - Lower the reaction temperature to restrict bond rotation in the intermediate.- Use a chiral catalyst or auxiliary to induce facial selectivity. |
| Reaction is not reproducible | - Variations in lamp output.- Inconsistent degassing.- Purity of starting materials. | - Monitor lamp output and replace the bulb if necessary.- Standardize the degassing procedure.- Purify all reactants and solvents before use. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Photochemical [2+2] Cycloaddition of Styrene to N-Alkyl Maleimides [3]
| Entry | Solvent | Wavelength (nm) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | CH₂Cl₂ | 370 | 95 | 50:50 |
| 2 | Toluene | 370 | 85 | 50:50 |
| 3 | Acetone | 370 | 80 | 50:50 |
| 4 | Acetonitrile | 370 | 90 | 50:50 |
| 5 | HFIP | 370 | 99 | 75:25 |
Yield determined by ¹H NMR using an internal standard. Dr determined by ¹H NMR in the crude reaction mixture.
Table 2: Optimization of Reaction Conditions for the Photochemical [2+2] Cycloaddition of Styrene to N-Aryl Maleimides with Thioxanthone (THX) Sensitizer [3]
| Entry | Sensitizer (mol%) | Wavelength (nm) | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | THX (20) | 440 | CH₂Cl₂ | 77 (70) | 50:50 |
| 2 | THX (20) | 440 | CHCl₃ | 80 (74) | 65:35 |
| 3 | THX (20) | 427 | CH₂Cl₂:HFIP (4:1) | 67 (50) | 75:25 |
| 4 | THX (20) | 440 | CH₂Cl₂:HFIP (4:1) | 45 (35) | 70:30 |
Yield was determined by ¹H NMR using an internal standard. Yield of isolated product after column chromatography is presented in parentheses. Dr was determined by ¹H NMR in the crude reaction mixture.
Experimental Protocols
General Protocol for Intermolecular [2+2] Photocycloaddition of Cyclohexenone and an Alkene
-
Preparation of the Reaction Mixture: In a quartz or Pyrex reaction vessel, dissolve the cyclohexenone (1.0 equiv) and the alkene (5-10 equiv) in the chosen solvent (e.g., acetone, acetonitrile, or toluene) to a concentration of 0.01-0.1 M with respect to the cyclohexenone.
-
Degassing: Bubble a stream of inert gas (argon or nitrogen) through the solution for 15-30 minutes to remove dissolved oxygen. Seal the vessel securely.
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp). The choice of filter (Pyrex, Vycor) will depend on the desired wavelength. Irradiate the stirred solution at a controlled temperature (e.g., 20 °C) for a period determined by reaction monitoring (e.g., 4-24 hours).
-
Work-up and Purification: After the reaction is complete (as determined by TLC or GC analysis), remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: Mechanism of Photochemical [2+2] Cycloaddition.
Caption: General Experimental Workflow.
References
troubleshooting low diastereoselectivity in Paternò-Büchi reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low diastereoselectivity in Paternò-Büchi reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low diastereoselectivity in a Paternò-Büchi reaction?
Low diastereoselectivity typically arises from a combination of factors that influence the stability and reaction pathways of the key intermediates. The main causes include:
-
Lack of Facial Bias: Insufficient steric or electronic differentiation on the alkene or the excited carbonyl compound.
-
Intermediate Flexibility: The 1,4-biradical intermediate, particularly from triplet state reactions, may have a low rotational barrier, allowing for equilibration between conformers that lead to different diastereomers.[1]
-
Reaction Conditions: Suboptimal choice of solvent, temperature, or irradiation wavelength can negatively impact selectivity.[2][3][4] For instance, protic solvents can disrupt key directing interactions like hydrogen bonding.[1][5]
-
Competing Reaction Mechanisms: The reaction may proceed through multiple pathways, such as via an exciplex or an electron-donor-acceptor (EDA) complex, which can lead to different stereochemical outcomes.[6][7]
Q2: How does the excited state (singlet vs. triplet) of the carbonyl compound affect the reaction's stereoselectivity?
The excited state of the carbonyl partner is crucial. Aromatic carbonyls typically react from their triplet state after intersystem crossing, while aliphatic carbonyls often react from the singlet state.[8]
-
Singlet State Reactions: These are often concerted and stereospecific, meaning the stereochemistry of the starting alkene is retained in the oxetane product.[8] If the olefin is electron-deficient, the singlet excited carbonyl may react via an exciplex intermediate.[8]
-
Triplet State Reactions: These proceed non-concertedly through a 1,4-biradical intermediate.[1][8] The lifetime of this biradical allows for bond rotation before ring closure. The final diastereomeric ratio is therefore determined by the relative rates of intersystem crossing, cyclization, and cleavage of the competing biradical conformations.[1]
Q3: What is the "most stable biradical rule" and how does it relate to the stereochemical outcome?
The "most stable biradical rule" is a guiding principle used to predict the major regio- and diastereoisomer in Paternò-Büchi reactions that proceed via a triplet state.[9][10] The reaction pathway that forms the most stable 1,4-biradical intermediate is generally favored.[8] Stability is determined by factors such as:
-
Radical Stabilization: Tertiary radicals are more stable than secondary, which are more stable than primary.
-
Steric Interactions: The biradical will adopt a conformation that minimizes steric strain. The diastereoselectivity is then influenced by the preferred conformation of this intermediate during intersystem crossing and ring closure.
Section 2: Systematic Troubleshooting Guide
If your Paternò-Büchi reaction is exhibiting poor diastereoselectivity, follow this systematic guide to identify and resolve the issue.
Caption: A workflow for troubleshooting low diastereoselectivity.
Step 1: Analyze the Substrates (Alkene and Carbonyl)
The inherent structure of your reactants is the first place to look for sources of poor selectivity.
-
Steric Hindrance: Increasing the steric bulk of substituents on either the alkene or the carbonyl can create a stronger facial bias, favoring attack from the less hindered side. For example, switching from a methyl to an isopropyl group has been shown to reverse the diastereomeric ratio from 89:11 to 16:84 in a reaction with indole.[6][7]
-
Directing Groups: The presence of a functional group, such as a hydroxyl group on an allylic alcohol, can pre-organize the transition state.[1] Hydrogen bonding between the alcohol and the excited carbonyl can direct the cycloaddition to one face of the double bond, leading to high diastereoselectivity.[1][5] This effect can be diminished or eliminated in protic solvents.[1][5]
Step 2: Evaluate Reaction Conditions
The physical parameters of your experiment have a profound impact on stereoselectivity.
-
Solvent Choice: Solvent polarity is a critical factor.[3][4] Non-polar solvents are generally preferred for Paternò-Büchi reactions.[1][9] Protic solvents like methanol can drastically reduce diastereoselectivity by interfering with hydrogen-bonding directing effects.[1]
| Solvent Effect on Diastereoselectivity (Example) | | :--- | :--- | | Condition | Observed Outcome | | Reaction of benzophenone with allylic alcohols in non-polar solvent | High diastereoselectivity observed due to hydrogen bond directing effect.[1][5] | | Same reaction in protic methanol | Diastereoselectivity dropped drastically.[1][5] | | Same reaction with silyl-protected alcohol | Diastereoselectivity was completely lost.[1][5] |
-
Temperature: Lowering the reaction temperature often improves diastereoselectivity by reducing the kinetic energy of the intermediates, which can favor the pathway with the lower activation energy. However, in some cases, an unusual temperature dependence has been observed, so this effect may not be universal.[9]
-
Light Source and Wavelength: The wavelength of light used for irradiation can be a powerful tool for controlling the reaction outcome. Different wavelengths can selectively excite different species or favor different reaction pathways (e.g., exciplex vs. EDA complex), leading to a switch in the major diastereomer produced.[6][7]
| Effect of Wavelength on Diastereomeric Ratio (dr) [6][7] | | :--- | :--- | :--- | | Reactants | Wavelength | Diastereomeric Ratio (endo:exo) | | Indole derivative + Ketone | 370 nm | >99:<1 | | Indole derivative + Ketone | 456 nm | 47:53 |
Step 3: Consider Additives and Catalysts
Additives, even in catalytic amounts, can alter the fundamental mechanism of the reaction.
-
Lewis and Brønsted Acids: While often used to activate carbonyls, their coordination to the carbonyl oxygen can destabilize the desired (n,π) excited state and favor a (π,π) state.[11][12] This change in electronic structure can inhibit the Paternò-Büchi reaction and divert reactivity towards other pathways, such as dearomatization.[11][12] If you are using additives and observing low yields or selectivity, consider if they are altering the desired photochemical pathway.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Paternò-Büchi Reaction
This is a generalized protocol and must be adapted for specific substrates and equipment.
-
Preparation: In a quartz or Pyrex reaction vessel (Note: Pyrex filters out wavelengths below ~300 nm), dissolve the carbonyl compound (1.0 eq) and the alkene (1.2-2.0 eq) in a suitable non-polar solvent (e.g., benzene, cyclohexane, or acetonitrile). The concentration should typically be between 0.05 M and 0.2 M.
-
Degassing: Deoxygenate the solution thoroughly for 15-30 minutes by bubbling with dry nitrogen or argon. Oxygen can quench the excited triplet state of the carbonyl.
-
Irradiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using a suitable cooling bath. Begin irradiation using a medium-pressure mercury lamp or LEDs with a specific wavelength. Use appropriate filters to isolate the desired wavelength for exciting the carbonyl compound (e.g., >300 nm for aromatic ketones).[1]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Be aware that over-irradiation can lead to product decomposition.
-
Workup and Analysis: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product using column chromatography. Analyze the diastereomeric ratio of the purified oxetane product by ¹H NMR spectroscopy or GC.
Section 4: Mechanistic Visualizations
Understanding the reaction mechanism is key to troubleshooting. The following diagram illustrates the critical steps in a triplet-mediated Paternò-Büchi reaction and highlights where diastereoselectivity is determined.
Caption: Mechanism of a triplet Paternò-Büchi reaction.
References
- 1. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Paterno buchi reaction | PPTX [slideshare.net]
- 4. Paterno buchi reaction | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling the impact of the light-source and steric factors on [2+2] heterocycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistnotes.com [chemistnotes.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Oxabicyclo[4.2.0]octan-7-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-oxabicyclo[4.2.0]octan-7-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-oxabicyclo[4.2.0]octan-7-one, which is typically achieved via a photochemical [2+2] cycloaddition (Paternò-Büchi reaction) between an appropriate α,β-unsaturated lactone (e.g., 2H-pyran-2-one) and an alkene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Wavelength: The photochemical reaction is wavelength-specific. | 1. Verify the UV lamp output is appropriate for the excitation of the α,β-unsaturated lactone. A medium-pressure mercury lamp with a Pyrex filter is often used. |
| 2. Quenching of Excited State: Impurities in the solvent or starting materials can quench the excited state of the lactone. | 2. Use freshly distilled, high-purity, and degassed solvents. Ensure starting materials are pure. | |
| 3. Low Quantum Yield: The intrinsic efficiency of the photocycloaddition may be low. | 3. Increase irradiation time. Ensure the concentration of the alkene is in large excess to favor the intermolecular reaction. | |
| 4. Side Reactions: Dimerization of the lactone or other side reactions may be occurring. | 4. Lower the concentration of the lactone to disfavor dimerization. Optimize reaction temperature; lower temperatures can sometimes improve selectivity. | |
| Formation of Multiple Isomers | 1. Lack of Regiocontrol: The [2+2] cycloaddition can lead to head-to-head and head-to-tail regioisomers. | 1. Regioselectivity can be influenced by steric and electronic factors. Modification of substituents on the alkene or lactone may be necessary. For simple alkenes, separation by chromatography is often required. |
| 2. Lack of Stereocontrol: Formation of endo/exo and cis/trans stereoisomers is common. | 2. Stereoselectivity is influenced by the reaction mechanism (singlet vs. triplet excited state) and steric hindrance. Solvent polarity can play a role; non-polar solvents often favor higher selectivity. Chiral auxiliaries or catalysts may be required for enantioselective synthesis. | |
| Product Degradation | 1. Photochemical Instability: The product itself may be photolabile and undergo further reactions upon prolonged irradiation. | 1. Monitor the reaction progress by GC or TLC and stop the irradiation once the starting material is consumed or product concentration begins to decrease. |
| 2. Ring Strain: The bicyclic system is strained and may be susceptible to ring-opening, especially in the presence of acids, bases, or nucleophiles during workup. | 2. Employ a neutral workup procedure. Avoid strong acids or bases. Purification by chromatography on neutral silica gel is recommended. | |
| Difficulty in Product Purification | 1. Similar Polarity of Isomers: Isomers of the product often have very similar polarities, making separation by column chromatography challenging. | 1. Use a high-performance liquid chromatography (HPLC) system for better separation. Derivatization of the product mixture to enhance polarity differences before chromatography can also be an option. |
| 2. Presence of Non-polar Side Products: Dimerization of the alkene or other non-polar byproducts can co-elute with the product. | 2. A multi-step purification process involving different solvent systems or techniques (e.g., crystallization) may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of 2-oxabicyclo[4.2.0]octan-7-one?
A1: The most prevalent side reactions include:
-
Formation of Regioisomers: The cycloaddition can result in a mixture of "head-to-head" and "head-to-tail" isomers, which can be difficult to separate.
-
Formation of Stereoisomers: Depending on the alkene used, a mixture of endo/exo and/or cis/trans diastereomers can be formed.
-
Dimerization of the Starting Lactone: The excited α,β-unsaturated lactone can react with a ground-state molecule of itself, leading to dimeric byproducts.
-
Ring-Opening Reactions: The strained cyclobutane ring of the product can undergo ring-opening, particularly under thermal or acidic/basic conditions during workup or purification.[1][2]
-
Cine Substitution: If using a substituted bicyclooctanone, nucleophilic substitution with displacement of the leaving group and a double bond shift can occur.[1][2]
Q2: How can I improve the regioselectivity of the cycloaddition?
A2: Regioselectivity in the Paternò-Büchi reaction is governed by the stability of the intermediate diradical. While predicting the outcome can be complex, some general guidelines are:
-
Steric Hindrance: Bulky substituents on the alkene or the lactone can direct the addition to the less hindered face.
-
Electronic Effects: The electronic nature of the substituents can influence the stability of the diradical intermediates. However, for many simple alkenes, a mixture of regioisomers is often unavoidable.
Q3: What is a typical experimental setup for this photochemical reaction?
A3: A standard setup involves:
-
A quartz or Pyrex reaction vessel to allow the passage of UV light.
-
A medium- or high-pressure mercury lamp as the light source.
-
A cooling system to maintain a constant, often low, reaction temperature.
-
A means for bubbling an inert gas (e.g., nitrogen or argon) through the solution to remove dissolved oxygen, which can quench the triplet excited state.
Q4: Can this synthesis be performed enantioselectively?
A4: Achieving high enantioselectivity in [2+2] photocycloadditions is challenging but possible through several strategies:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the lactone or alkene can induce facial selectivity.
-
Chiral Sensitizers: Using a chiral photosensitizer can lead to the preferential formation of one enantiomer.
-
Biocatalysis: Enzymatic methods, such as the resolution of a racemic mixture of the final product using a Baeyer-Villiger monooxygenase, have been reported for related compounds.[3][4][5][6]
Key Experimental Protocol: Photochemical [2+2] Cycloaddition
The following is a generalized protocol for the synthesis of a 2-oxabicyclo[4.2.0]octane derivative based on procedures for Paternò-Büchi reactions.
Materials:
-
α,β-Unsaturated lactone (e.g., 2H-pyran-2-one)
-
Alkene (e.g., ethylene, or a liquid alkene)
-
High-purity, anhydrous solvent (e.g., acetone, acetonitrile, or benzene)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz or Pyrex immersion well and reaction vessel
-
Cooling system (e.g., cryostat or cooling bath)
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a quartz or Pyrex reaction vessel, dissolve the α,β-unsaturated lactone in the chosen solvent.
-
Add a significant excess of the alkene. If using a gaseous alkene like ethylene, bubble it through the solution.
-
Degas the solution for at least 30 minutes by bubbling with nitrogen or argon to remove dissolved oxygen.
-
Assemble the photochemical reactor, ensuring the immersion well for the lamp is correctly placed and the cooling system is operational to maintain the desired temperature (e.g., 0 to -20 °C).
-
Turn on the UV lamp to initiate the reaction.
-
Monitor the reaction progress periodically by TLC or GC analysis.
-
Once the reaction is complete (or has reached optimal conversion), turn off the lamp.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
optimization of reaction conditions for bicyclic lactone formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for bicyclic lactone formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for forming bicyclic lactones?
Bicyclic lactones are key structural motifs in many natural products and bioactive molecules.[1][2] Common synthetic strategies include:
-
Halolactonization: An intramolecular cyclization where an alkene is attacked by a halogen (commonly iodine), and the resulting cationic intermediate is trapped by a nearby carboxylic acid. This is one of the most effective and widely used methods.[3][4]
-
Transition Metal-Catalyzed C-H Activation: Modern methods utilize transition metals like palladium to activate unreactive C-H bonds, followed by intramolecular lactonization. These protocols can simplify synthesis by starting from saturated carboxylic acids.[1][2][5]
-
Diels-Alder Reaction: This cycloaddition reaction can be used to construct the bicyclic framework, which is then converted to the lactone in subsequent steps.[6]
-
Lewis Acid-Catalyzed Ene-Reaction: An intramolecular reaction between an alkene with an allylic hydrogen (the "ene") and a compound with an electron-deficient double bond (the "enophile"), catalyzed by a Lewis acid, can form the bicyclic system.[7]
-
Baeyer-Villiger Oxidation: This reaction converts a bicyclic ketone into the corresponding bicyclic lactone using a peroxyacid or other oxidants like Oxone.[8][9]
Q2: How does substrate structure influence the outcome of the lactonization reaction?
Substrate structure is critical and influences several aspects of the reaction:
-
Ring Size Preference: The distance between the reacting functional groups (e.g., the carboxylic acid and the double bond in halolactonization) determines the size of the lactone ring that is formed (e.g., γ-lactone vs. δ-lactone).[4]
-
Stereoselectivity: The existing stereocenters and conformational preferences of the substrate can direct the approach of reagents, leading to the formation of a specific diastereomer. In some cases, adjusting reaction conditions can overcome substrate bias.[3]
-
Regioselectivity: In reactions like halolactonization, the attack preferentially occurs at the more hindered carbon atom of the double bond, as it can better stabilize the partial positive charge of the intermediate halonium ion.[3] For C-H activation, the presence and accessibility of different C-H bonds (e.g., methyl vs. methylene) is a key factor.[1][10]
Q3: What is the difference between kinetic and thermodynamic control in bicyclic lactone formation?
Kinetic and thermodynamic control refer to conditions that favor the formation of different products.
-
Kinetic Control: These conditions (e.g., lower temperatures, shorter reaction times) favor the formation of the product that is formed fastest (i.e., has the lowest activation energy).[3]
-
Thermodynamic Control: These conditions (e.g., higher temperatures, longer reaction times) allow the reaction to reach equilibrium, favoring the formation of the most stable product.[3]
In some iodolactonization reactions, the trans product is the thermodynamic product, formed under longer reaction times, while the cis product is the kinetic product, favored at shorter reaction times.[3]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor Substrate Purity | Ensure starting materials are pure. Use techniques like column chromatography, distillation, or recrystallization for purification. |
| Incorrect Reagent Stoichiometry | Carefully check the equivalents of all reagents, especially catalysts, oxidants, and bases. For sensitive reactions, perform a small-scale screen to find the optimal ratio. |
| Ineffective Catalyst/Ligand System | The choice of catalyst and ligand is crucial, particularly in C-H activation. If yield is low, screen different ligands or catalyst precursors. For example, in some Pd-catalyzed reactions, N-Ac-tLeu was found to be a superior ligand.[1] |
| Suboptimal Reaction Conditions | Temperature, solvent, and concentration are key parameters. Perform a systematic optimization study. For instance, screen various solvents and temperatures; hexafluoroisopropanol (HFIP) at 110-120 °C is often effective for Pd-catalyzed C-H activations.[1][10] |
| Decomposition of Product or Starting Material | The product or starting material may be unstable under the reaction conditions. Monitor the reaction by TLC or LC-MS at early time points to check for decomposition. Consider milder conditions (e.g., lower temperature, different base). |
| Presence of Inhibitors | Trace impurities (e.g., water, oxygen) can inhibit catalytic cycles. Ensure solvents are anhydrous and reactions are run under an inert atmosphere (N₂ or Ar) when required. |
Problem: Formation of Multiple Stereoisomers (Low Diastereoselectivity)
| Possible Cause | Suggested Solution |
| Insufficient Steric Guidance | The substrate may lack sufficient steric bulk to direct the reaction to one face. Modifying the substrate with a bulky protecting group can sometimes improve selectivity. |
| Non-Optimal Reagents | The choice of reagents can strongly influence stereochemical outcomes. For reductions, bulky reagents like K-Selectride or L-Selectride can provide high levels of stereoselectivity compared to less hindered reagents like sodium borohydride.[11] |
| Kinetic vs. Thermodynamic Issue | One diastereomer may be the kinetic product while another is the thermodynamic product. Adjusting temperature and reaction time can favor one over the other. Low temperatures often favor the kinetic product.[3] |
| Epimerization | The product may be forming stereoselectively but then epimerizing under the reaction conditions (e.g., via enolate formation under basic conditions). Check for product epimerization by subjecting the purified product to the reaction conditions without the starting material. If epimerization occurs, use milder conditions or shorter reaction times. |
Problem: Competing Side Reactions
| Possible Cause | Suggested Solution |
| Intermolecular vs. Intramolecular Reaction | If the desired reaction is intramolecular, high concentrations can favor intermolecular side reactions (e.g., dimerization, polymerization). Running the reaction under high dilution conditions can favor the desired intramolecular cyclization. |
| Halogen Addition (in Halolactonization) | In bromolactonization, simple electrophilic addition of Br₂ across the double bond can compete with lactone formation.[3] Using an iodine source (I₂) with a base like potassium bicarbonate often provides cleaner intramolecular cyclization. |
| Formation of Isomeric Products | In Pd-catalyzed C-H activation, activation of an undesired C-H bond (e.g., methyl instead of methylene) can lead to an isomeric byproduct. The ligand plays a crucial role here; computational studies suggest that the ligand can render the desired pathway more favorable.[1][12] |
| Over-oxidation or Other Byproducts | The reaction may be proceeding past the desired product or forming other side products. Monitor the reaction closely and stop it once the starting material is consumed. Reducing the amount of oxidant or using a milder oxidant can also help. |
Key Optimization Strategies & Data
Optimizing a bicyclic lactone formation often involves screening multiple parameters. Below are examples of optimization data for a modern palladium-catalyzed dehydrogenative lactonization.
Table 1: Optimization of Pd-Catalyzed Unsaturated Bicyclic Lactone Formation
Reaction Conditions: 3-methyl cyclohexane acetic acid (0.2 mmol), Pd catalyst (10 mol%), Ligand (20 mol%), Oxidant (2 equiv.), Base (2 equiv.), Solvent (1.5 mL), 24 h.
| Entry | Pd Catalyst | Ligand | Oxidant | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | N-Ac-tLeu | Ag₂CO₃ | Na₂HPO₄ | HFIP | 110 | 73 |
| 2 | Pd(OAc)₂ | N-Ac-Leu | Ag₂CO₃ | Na₂HPO₄ | HFIP | 110 | 65 |
| 3 | Pd(OAc)₂ | N-Ac-tLeu | Ag₂O | Na₂HPO₄ | HFIP | 110 | 55 |
| 4 | Pd(OAc)₂ | N-Ac-tLeu | AgOAc | Na₂HPO₄ | HFIP | 110 | 48 |
| 5 | Pd(OAc)₂ | N-Ac-tLeu | Ag₂CO₃ | Na₃PO₄ | HFIP | 120 | 73 |
| 6 | Pd(OAc)₂ | N-Ac-tLeu | Ag₂CO₃ | K₂CO₃ | HFIP | 110 | 45 |
| 7 | Pd(OAc)₂ | N-Ac-tLeu | Ag₂CO₃ | Na₂HPO₄ | DCE | 110 | <10 |
| 8 | Pd(TFA)₂ | N-Ac-tLeu | Ag₂CO₃ | Na₂HPO₄ | HFIP | 110 | 68 |
Data adapted from supplementary information of a study on C-H activation.[1][10] This table demonstrates the critical role of the ligand, oxidant, base, and temperature in achieving high yields.
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Unsaturated Bicyclic Lactone Formation[1]
This protocol describes the formation of an unsaturated bicyclic lactone from a saturated carboxylic acid via C-H activation.
-
Preparation: In an oven-dried screw-capped reaction tube equipped with a magnetic stir bar, add the carboxylic acid substrate (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (4.5 mg, 10 mol%), N-Ac-tLeu (9.3 mg, 20 mol%), Ag₂CO₃ (110 mg, 2.0 equiv.), and Na₃PO₄ (65.6 mg, 2.0 equiv.).
-
Solvent Addition: Add 1.8 mL of hexafluoroisopropanol (HFIP) to the reaction tube.
-
Reaction: Tightly cap the reaction tube and place it in a pre-heated heating block at 110 °C. Stir the reaction mixture at 800 rpm for 24 hours.
-
Workup: After 24 hours, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and filter it through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to isolate the desired bicyclic lactone.
Protocol 2: Iodolactonization of an Unsaturated Carboxylic Acid[3]
This protocol is a general method for the synthesis of a γ-lactone from a γ,δ-unsaturated carboxylic acid.
-
Preparation: Dissolve the unsaturated carboxylic acid (1.0 mmol, 1.0 equiv.) in a biphasic solvent system of dichloromethane (DCM, 10 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 10 mL) in a round-bottom flask.
-
Iodine Addition: To the vigorously stirred biphasic mixture, add a solution of iodine (I₂, 508 mg, 2.0 equiv.) and potassium iodide (KI, 830 mg, 5.0 equiv.) in water (5 mL) dropwise over 15 minutes at room temperature.
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup: Once the reaction is complete, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine (the brown color will disappear). Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the iodo-lactone.
Visualized Workflows and Logic Diagrams
General Optimization Workflow
Caption: A general workflow for the optimization of bicyclic lactone synthesis.
Troubleshooting Flowchart: Low Reaction Yield
Caption: A decision tree for troubleshooting low yield in lactonization reactions.
References
- 1. Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iodolactonization - Wikipedia [en.wikipedia.org]
- 4. Lactone - Wikipedia [en.wikipedia.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Bicyclic Lactone Lab Report - 438 Words | Bartleby [bartleby.com]
- 7. scispace.com [scispace.com]
- 8. Lactone synthesis [organic-chemistry.org]
- 9. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol [article.sapub.org]
- 12. m.youtube.com [m.youtube.com]
effect of solvent polarity on Paternò-Büchi reaction outcome
Welcome to the technical support center for the Paternò-Büchi reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing this powerful photochemical reaction, with a specific focus on the critical role of solvent polarity.
Troubleshooting Guide and FAQs
This section addresses common problems encountered during the Paternò-Büchi reaction in a question-and-answer format.
Q1: My reaction yield is very low. What are the common causes related to solvent choice?
A1: Low yields in the Paternò-Büchi reaction can often be attributed to solvent-related issues. Non-polar solvents are generally preferred for this reaction.[1] A primary reason for low yield is the competitive self-dimerization of the carbonyl compound to form a pinacol derivative, which can be a significant side reaction.[1] Additionally, the quantum yields of the Paternò-Büchi reaction are often not high, typically in the range of 10⁻¹ to 10⁻².[1] If the solvent is not sufficiently inert, it can participate in side reactions. For instance, if the excited carbonyl compound abstracts a hydrogen atom from the solvent, this will quench the desired reaction pathway. Ensure your solvent is thoroughly degassed to remove oxygen, as triplet oxygen can quench the excited triplet state of the carbonyl reactant.
Q2: I am observing poor diastereoselectivity in my reaction. How does solvent polarity influence this?
A2: Solvent polarity has a significant impact on the diastereoselectivity of the Paternò-Büchi reaction. The effect of the solvent is relevant, and in many cases, non-polar solvents are preferred.[1] In some systems, a switch to a more polar solvent can drastically decrease or even eliminate diastereoselectivity.[1] For example, in the reaction of certain allylic alcohols, the use of protic solvents like methanol can lead to a significant drop in diastereoselectivity.[1] This is because polar solvents can disrupt key intermolecular interactions, such as hydrogen bonding, that may direct the stereochemical outcome. The reaction's stereoselectivity is a result of a combination of several rate constants for cyclization versus cleavage of the intermediate biradicals, a balance that is sensitive to the solvent environment.[1]
Q3: I am getting a mixture of regioisomers. Can the solvent affect the regioselectivity?
A3: Yes, solvent polarity can influence the regioselectivity of the Paternò-Büchi reaction. A change in regioselectivity is sometimes observed when switching to a highly polar solvent.[1] This is often interpreted as a shift in the reaction mechanism from a diradical pathway, favored in non-polar solvents, to a photoinduced electron transfer (PET) pathway in polar solvents.[1] The stability of the intermediates in each pathway can favor the formation of different regioisomers. For instance, the reaction between benzaldehyde and 2,3-dihydrofuran shows a change in regioselectivity in a high polarity solvent, which is evidence for a PET mechanism.[1]
Q4: My starting materials seem to be degrading, or I'm seeing unexpected side products. What could be the cause?
A4: Starting material degradation and the formation of unexpected byproducts can be linked to the reaction conditions, including the solvent. If the carbonyl compound has accessible γ-hydrogens, a Norrish Type II reaction can be a competing pathway, leading to cleavage of the starting material. While not directly a solvent effect, the choice of solvent can influence the lifetime and reactivity of the excited state. More significantly, polar solvents can promote side reactions stemming from a PET mechanism, such as the formation of products from the separated radical ions. Additionally, ensure that your solvent is of high purity and free from peroxides or other impurities that could initiate unwanted side reactions under photochemical conditions.
Q5: How do I choose the appropriate solvent for my specific Paternò-Büchi reaction?
A5: The general recommendation is to start with a non-polar solvent, such as benzene or cyclohexane, as these tend to favor the diradical mechanism which often gives good results.[1] However, the optimal solvent depends on your specific substrates. If you are using electron-rich alkenes, a polar solvent like acetonitrile might promote a more selective reaction via a PET mechanism.[2] It is often necessary to screen a few solvents of varying polarity to find the best conditions for your desired outcome in terms of yield and stereoselectivity. Consider the solubility of your starting materials and the desired reaction temperature when selecting a solvent.
Data on Solvent Effects
The following table summarizes quantitative data on the effect of solvent polarity on the diastereomeric excess (de) of the Paternò-Büchi reaction between a chiral p-cyanobenzoate and 1,1-diphenylethene.
| Solvent | Relative Polarity | Diastereomeric Excess (de, %) |
| Methylcyclohexane | 0.006 | 50 |
| Toluene | 0.099 | 14 |
| Tetrahydrofuran (THF) | 0.207 | 3 |
| Acetonitrile | 0.460 | 1 |
Data extracted from J. Org. Chem. 2010, 75, 15, 5461–5469.
Experimental Protocols
Here are detailed methodologies for key Paternò-Büchi reactions.
Protocol 1: Reaction of Benzaldehyde with Furan in a Non-Polar Solvent
This protocol is adapted from a procedure for undergraduate laboratories and provides a good starting point for a typical Paternò-Büchi reaction.
-
Materials:
-
Benzaldehyde (freshly distilled)
-
Furan (freshly distilled)
-
Benzene (spectroscopic grade, dried)
-
Photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to transmit light > 300 nm).
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Prepare a solution of benzaldehyde (e.g., 0.1 M) and a slight excess of furan (e.g., 0.12 M) in dry benzene in a quartz reaction vessel.
-
Degas the solution for 15-20 minutes by bubbling a gentle stream of nitrogen or argon through it.
-
Place the reaction vessel in the photochemical reactor and ensure it is properly cooled (e.g., with a water bath).
-
Irradiate the solution with the medium-pressure mercury lamp. Monitor the reaction progress by TLC or GC analysis at regular intervals.
-
Once the reaction is complete (or has reached optimal conversion), stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the resulting oxetane by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Protocol 2: Reaction of Acetone with 2,3-Dimethyl-2-butene in a Non-Polar Solvent
This protocol describes the reaction of an aliphatic ketone with a tetrasubstituted alkene.
-
Materials:
-
Acetone (reagent grade, dried)
-
2,3-Dimethyl-2-butene (reagent grade)
-
Cyclohexane (spectroscopic grade, dried)
-
Photochemical reactor with a quartz immersion well and a low-pressure mercury lamp (emitting at 254 nm).
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a quartz reaction vessel, dissolve 2,3-dimethyl-2-butene (e.g., 0.2 M) in a solution of acetone in cyclohexane (e.g., a 1:4 v/v mixture).
-
Purge the solution with nitrogen or argon for 20-30 minutes to remove dissolved oxygen.
-
Place the reaction vessel in the photochemical reactor and maintain a constant temperature using a cooling bath.
-
Irradiate the solution with the low-pressure mercury lamp. The reaction progress can be monitored by GC-MS.
-
After completion, carefully evaporate the solvent and excess acetone.
-
The crude product can be purified by distillation or preparative gas chromatography to isolate the oxetane.
-
Visualizations
Diagram 1: Influence of Solvent Polarity on Reaction Mechanism
Caption: Solvent polarity can dictate the dominant reaction pathway.
Diagram 2: General Experimental Workflow for the Paternò-Büchi Reaction
Caption: A typical experimental workflow for the Paternò-Büchi reaction.
Diagram 3: Logical Flow for Solvent Selection
Caption: A decision-making diagram for initial solvent selection.
References
Technical Support Center: Addressing Substrate Decomposition Under Photochemical Conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering substrate decomposition in photochemical experiments.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My photochemical reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low product yield is a common issue in photochemical reactions and can stem from several factors. A systematic approach to troubleshooting is crucial.
Troubleshooting Steps:
-
Verify Reaction Setup and Conditions:
-
Glassware: Ensure all glassware is thoroughly dried, as residual moisture can quench reactive intermediates. For reactions requiring high-energy UV light (below 300 nm), use quartz vessels instead of borosilicate glass, which absorbs at these wavelengths.[1]
-
Solvent: Use anhydrous, degassed solvents. Dissolved oxygen can act as a quencher for excited states or participate in unwanted side reactions.[2] The choice of solvent is also critical as it can influence the reaction pathway and kinetics.[3][4][5]
-
Reagent Purity: Impurities in starting materials or reagents can inhibit the reaction or lead to the formation of byproducts.[6] Ensure the purity of your substrate and any catalysts or sensitizers.
-
-
Monitor the Reaction Progress:
-
Assess Light Source and Exposure:
-
Wavelength: Ensure the emission spectrum of your light source overlaps with the absorption spectrum of your substrate or photosensitizer.[9]
-
Intensity: Insufficient light intensity can lead to slow or incomplete reactions. Conversely, excessively high intensity can promote degradation pathways.[10] Consider adjusting the distance from the light source or using neutral density filters.
-
Uniform Irradiation: Ensure the entire reaction mixture is evenly illuminated to avoid localized "hot spots" where degradation may be more prevalent.[9]
-
-
Investigate Potential Decomposition:
Issue 2: Formation of Multiple Unidentified Byproducts
Question: My reaction is producing a complex mixture of byproducts that are difficult to identify. How can I minimize side reactions and identify these impurities?
Answer: The formation of multiple byproducts is often indicative of substrate or product degradation, or competing reaction pathways.
Troubleshooting and Identification Workflow:
Caption: Troubleshooting workflow for addressing multiple byproducts.
Minimizing Side Reactions:
-
Temperature Control: Photochemical reactions can still be sensitive to temperature. Lowering the reaction temperature can sometimes disfavor thermal degradation pathways.[13]
-
Wavelength Filtering: If your substrate is sensitive to high-energy UV light, consider using a filter to block shorter wavelengths that may not be necessary for the desired transformation.
-
Use of Stabilizers: For reactions proceeding through radical intermediates, the addition of radical scavengers or stabilizers might suppress unwanted side reactions.
Identification of Byproducts:
-
Chromatography-Mass Spectrometry: LC-MS and GC-MS are powerful techniques for separating the components of the reaction mixture and obtaining their mass-to-charge ratios, which aids in determining their molecular weights.[12]
-
NMR Spectroscopy: If a significant amount of a byproduct can be isolated, 1D and 2D NMR spectroscopy can be used to elucidate its structure.[14]
Frequently Asked Questions (FAQs)
Q1: How do I determine if my substrate is photolabile? A1: To assess the photostability of your substrate, you can perform a forced degradation study.[15][16] This involves exposing a solution of your compound to a calibrated light source for a defined period. Periodically take samples and analyze them by HPLC or UV-Vis spectroscopy to quantify the degradation of the parent compound. A dark control (a sample protected from light but kept at the same temperature) should be run in parallel to distinguish between photochemical and thermal degradation.[17]
Q2: What is a quantum yield, and why is it important? A2: The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules of product formed (or reactant consumed) divided by the number of photons absorbed by the system.[1][18][19][20] A quantum yield of less than 1 indicates that not every absorbed photon leads to a reaction, suggesting competing non-reactive decay pathways like fluorescence or heat dissipation.[1] A quantum yield greater than 1 suggests a chain reaction is occurring.[19][20] Determining the quantum yield is crucial for optimizing reaction conditions and for scaling up a reaction.
Q3: My desired product is also photoreactive. How can I prevent its decomposition? A3: This is a common challenge. Here are a few strategies:
-
Optimize Reaction Time: Carefully monitor the reaction and stop it once the maximum concentration of the desired product is reached, before significant decomposition occurs.
-
Flow Chemistry: Continuous-flow reactors can be highly advantageous.[10] They allow for precise control over irradiation time by adjusting the flow rate, minimizing the exposure of the product to the light source. The small dimensions of these reactors also ensure uniform irradiation.[10]
-
Wavelength Selection: If the product absorbs at a different wavelength than the starting material, it may be possible to selectively excite the starting material using a narrow-band light source like an LED.
Q4: Can byproducts of substrate decomposition be toxic to cells in biological assays? A4: Yes, this is a significant concern in drug development. Photodegradation can produce byproducts that are more toxic or have different pharmacological activities than the parent compound.[18] These byproducts can initiate cellular signaling pathways leading to phototoxicity (direct cell damage) or photoallergy (an immune response).[15][17] Therefore, it is crucial to identify and characterize any significant photodegradation products of a drug candidate.
Data Presentation
Table 1: Quantum Yields of Common Photochemical Reactions
| Reaction | Wavelength (nm) | Solvent | Quantum Yield (Φ) | Reference(s) |
| Decomposition of HI | 207-282 | Gas Phase | 2.0 | |
| Dissociation of Acetone | 313 | Gas Phase | 0.2 | [1] |
| Photosynthesis of HCl (H₂ + Cl₂) | 400-436 | Gas Phase | 10⁴ - 10⁶ | |
| Isomerization of Maleic Acid to Fumaric Acid | 254 | Aqueous | 0.04 | |
| Decomposition of Oxalic Acid (sensitized) | 254-436 | Aqueous | 0.5-0.6 |
Table 2: Example Photodegradation Kinetics Data
| Compound | Solvent | Light Source | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) | Reference(s) |
| Riboflavin | Water (pH 7) | Not specified | 4.61 x 10⁻³ | 150.3 | [3] |
| Riboflavin | Methanol | Not specified | 4.25 x 10⁻³ | 163.1 | [3] |
| Pentabromobenzyl acrylate (PBBA) | n-Hexane | 334-365 nm | 0.0433 | 16.0 | |
| Pentabromobenzyl acrylate (PBBA) | Acetone | 180-400 nm | 0.3008 | 2.3 | |
| Methylene Blue (with SrZrO₃) | Water | Visible light | Varies (Pseudo-second order) | ~90-120 |
Experimental Protocols
Protocol 1: Determination of Photochemical Quantum Yield
Objective: To determine the efficiency of a photochemical reaction by calculating its quantum yield.
Methodology:
-
Actinometry (Measuring Photon Flux):
-
Prepare a chemical actinometer solution, such as potassium ferrioxalate. This solution undergoes a well-characterized photochemical reaction with a known quantum yield.
-
Irradiate the actinometer solution in the same photochemical reactor and under the identical conditions (wavelength, light intensity, geometry) as your reaction of interest for a specific time.
-
Determine the change in concentration of the actinometer (e.g., formation of Fe²⁺ ions, which can be quantified by UV-Vis spectroscopy after complexation with 1,10-phenanthroline).
-
Calculate the photon flux (moles of photons per unit time) absorbed by the actinometer using its known quantum yield.
-
-
Reaction Monitoring:
-
Perform your photochemical reaction under the same conditions used for actinometry.
-
Monitor the reaction progress over time by taking aliquots at regular intervals and analyzing them using a suitable technique (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of the reactant consumed or product formed.[7]
-
-
Calculation:
-
Plot the change in concentration of your product (or reactant) versus time. The initial slope of this curve represents the initial rate of reaction (moles L⁻¹ s⁻¹).
-
The quantum yield (Φ) is calculated using the following formula: Φ = (Rate of reaction) / (Photon flux)
-
Protocol 2: Photostability Testing of a Drug Compound (Forced Degradation)
Objective: To evaluate the susceptibility of a drug substance to degradation under the influence of light.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the drug substance in a photochemically inert and transparent solvent (e.g., water, acetonitrile). The concentration should be suitable for accurate analytical quantification.
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light.
-
-
Light Exposure:
-
Place the samples in a photostability chamber equipped with a calibrated light source that provides a combination of cool white fluorescent and near-UV lamps, as specified by ICH guideline Q1B.[15][17]
-
Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV energy.[15][17]
-
Maintain the temperature of both the exposed and dark control samples at a constant, controlled level.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples using a stability-indicating HPLC method that can separate the parent drug from its degradation products.[14]
-
Assess the samples for any changes in physical properties (e.g., color, clarity).
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent drug in the exposed sample relative to its initial concentration.
-
Compare the degradation in the exposed sample to any degradation observed in the dark control to confirm that the degradation is primarily photochemical.
-
Identify and, if possible, quantify the major degradation products.
-
Visualizations
Signaling Pathways of Drug-Induced Photosensitivity
Caption: Signaling pathways in drug-induced photosensitivity.
Experimental Workflow for Photostability Testing
Caption: Workflow for conducting a photostability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Khan Academy [khanacademy.org]
- 3. Biodegradation of pharmaceuticals in photobioreactors – a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemistry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs [apb.tbzmed.ac.ir]
- 11. Drug-Induced Photosensitivity: Clinical Types of Phototoxicity and Photoallergy and Pathogenetic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical cascade - Wikipedia [en.wikipedia.org]
- 13. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. human biology - How does drug-induced photosensitivity work? - Biology Stack Exchange [biology.stackexchange.com]
- 20. Toxicogenomic Technologies - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Oxabicyclo[4.2.0]octan-7-one: Racemic vs. Enantioselective Approaches
For Researchers, Scientists, and Drug Development Professionals
The bicyclic lactone, 2-oxabicyclo[4.2.0]octan-7-one, represents a key structural motif in numerous biologically active compounds and serves as a versatile building block in organic synthesis. Its synthesis can be broadly categorized into two distinct strategies: racemic and enantioselective approaches. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Racemic vs. Enantioselective Synthesis
| Parameter | Racemic Synthesis | Enantioselective Synthesis |
| Primary Method | Photochemical [2+2] Cycloaddition | Enzymatic Kinetic Resolution |
| Starting Materials | 3,4-Dihydro-2H-pyran, Dichloroacetyl chloride, Triethylamine, Zinc dust | Racemic 2-oxabicyclo[4.2.0]octan-7-one, E. coli cells expressing BVMO, Glucose, Buffer |
| Key Reagents | Zinc dust for dehalogenation | Baeyer-Villiger Monooxygenase (BVMO) from Mycobacterium tuberculosis H37Rv |
| Product | Racemic mixture of (±)-2-oxabicyclo[4.2.0]octan-7-one | Enantiomerically enriched (+)-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-one and the corresponding lactone |
| Stereoselectivity | None (produces a 1:1 mixture of enantiomers) | High (can yield >99% enantiomeric excess) |
| Typical Yield | Moderate to good (for the racemic product) | ~50% for the desired ketone (at 50% conversion) |
| Advantages | Straightforward, high throughput for generating the racemic scaffold. | Access to enantiomerically pure compounds, crucial for pharmacological studies. Environmentally benign (biocatalytic). |
| Disadvantages | Produces a mixture of enantiomers requiring subsequent resolution. Use of potentially hazardous reagents. | Requires specialized biological catalysts and fermentation equipment. The theoretical maximum yield for the desired enantiomer is 50%. |
Racemic Synthesis: A Direct Approach to the Bicyclic Core
The most common and direct method for the racemic synthesis of the 2-oxabicyclo[4.2.0]octane framework is through a photochemical [2+2] cycloaddition reaction. This approach involves the reaction of a dihydropyran with a ketene or a ketene equivalent.
Experimental Protocol: Racemic Synthesis
Step 1: [2+2] Cycloaddition of Dichloroketene with 3,4-Dihydro-2H-pyran
-
A solution of 3,4-dihydro-2H-pyran (1.2 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether or hexane) is prepared in a quartz reaction vessel equipped with a magnetic stirrer and a nitrogen inlet.
-
The solution is cooled to 0°C, and triethylamine (1.5 equivalents) is added.
-
A solution of dichloroacetyl chloride (1.0 equivalent) in the same solvent is added dropwise to the stirred solution while being irradiated with a high-pressure mercury lamp. The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure to yield the crude dichlorinated cycloadduct.
Step 2: Reductive Dechlorination
-
The crude dichlorinated product is dissolved in a mixture of acetic acid and water.
-
Zinc dust (excess) is added portion-wise to the stirred solution. The reaction is exothermic and should be controlled with an ice bath.
-
After the reaction is complete (monitored by TLC), the excess zinc is filtered off, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford racemic 2-oxabicyclo[4.2.0]octan-7-one.
Enantioselective Synthesis: Harnessing Biocatalysis for Chiral Purity
The enantioselective synthesis of 2-oxabicyclo[4.2.0]octan-7-one is effectively achieved through the kinetic resolution of the racemic ketone. This method utilizes a Baeyer-Villiger monooxygenase (BVMO) which selectively oxidizes one enantiomer to the corresponding lactone, leaving the other enantiomer unreacted and in high enantiomeric purity.[1] A highly effective enzyme for this transformation is the BVMO from Mycobacterium tuberculosis H37Rv, which can be expressed in E. coli.[1]
Experimental Protocol: Enantioselective Synthesis via Enzymatic Kinetic Resolution
1. Preparation of the Biocatalyst:
-
E. coli cells harboring the plasmid for the BVMO from Mycobacterium tuberculosis H37Rv are cultured in a suitable medium (e.g., LB broth with an appropriate antibiotic) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) for a further 12-24 hours to allow for protein expression.
-
The cells are harvested by centrifugation, washed with a buffer (e.g., phosphate or Tris-HCl buffer, pH 7.5-8.0), and can be used directly as whole cells or stored frozen.
2. Enzymatic Kinetic Resolution:
-
The harvested E. coli cells (as a wet cell paste or resuspended in buffer) are added to a reaction vessel containing a buffered aqueous solution (e.g., Tris-HCl buffer, pH 8.0).
-
Glucose (or another suitable cofactor regeneration substrate) is added as an energy source for the regeneration of the NADPH cofactor required by the BVMO.
-
The racemic 2-oxabicyclo[4.2.0]octan-7-one, typically dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol), is added to the cell suspension. The final substrate concentration is typically in the range of 1-10 mM.
-
The reaction mixture is incubated at a controlled temperature (e.g., 25-30°C) with gentle agitation to ensure proper aeration.
-
The progress of the reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining ketone and the produced lactone.
-
The reaction is stopped at approximately 50% conversion to obtain the unreacted (+)-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-one with high enantiomeric excess.[1]
3. Product Isolation and Purification:
-
The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The resulting residue, containing the enantiomerically enriched ketone and the lactone product, is purified by column chromatography on silica gel to separate the two compounds.
Logical Workflow of Synthesis Strategies
Figure 1. A flowchart comparing the racemic and enantioselective synthesis pathways for 2-oxabicyclo[4.2.0]octan-7-one.
Conclusion
The choice between racemic and enantioselective synthesis of 2-oxabicyclo[4.2.0]octan-7-one is fundamentally driven by the end-goal of the research. For initial exploratory studies or when the racemic mixture is sufficient, the photochemical [2+2] cycloaddition offers a rapid and efficient route to the core structure. However, for applications in drug development and asymmetric synthesis, where stereochemistry is paramount, the enzymatic kinetic resolution provides an elegant and "green" method to access the enantiomerically pure compounds. While this biocatalytic approach has a theoretical yield limitation of 50% for the desired enantiomer, the high enantiopurity achieved often outweighs this factor. Researchers should carefully consider the trade-offs in terms of cost, time, required equipment, and the ultimate need for stereochemical purity when selecting their synthetic strategy.
References
A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Bicyclic Lactones
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is paramount in the synthesis and characterization of chiral molecules such as bicyclic lactones. These structural motifs are prevalent in numerous biologically active compounds and pharmaceuticals, where the stereochemistry often dictates the therapeutic efficacy and toxicological profile. This guide provides an objective comparison of the primary analytical techniques used to assess the enantiomeric excess of chiral bicyclic lactones, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for determining the enantiomeric excess of chiral bicyclic lactones depends on several factors, including the nature of the analyte, the required accuracy and sensitivity, sample availability, and the instrumentation at hand. The most commonly employed techniques are chromatographic and spectroscopic methods.
Chromatographic Methods
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs), are considered the gold standard for enantiomeric excess determination due to their high resolution and accuracy.[1][2][3]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for the separation of enantiomers.[2][3] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase. A variety of CSPs are commercially available, allowing for the separation of a broad range of chiral compounds, including bicyclic lactones.[4][5][6] Detection is typically performed using UV-Vis, fluorescence, or circular dichroism detectors.[7][8]
-
Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for the analysis of volatile and thermally stable chiral compounds.[1][9] Similar to chiral HPLC, separation is achieved on a capillary column coated with a chiral stationary phase. Derivatization of the lactones may sometimes be necessary to increase their volatility and improve separation.[1]
Spectroscopic Methods
Spectroscopic methods offer an alternative, and in some cases, a more rapid means of determining enantiomeric excess without the need for chromatographic separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[10][11][12] These agents form diastereomeric complexes with the enantiomers, resulting in distinguishable signals in the NMR spectrum.[13][14] The ratio of the integrated peak areas of these signals corresponds to the enantiomeric ratio.
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15][16] The resulting spectrum is unique for each enantiomer, and the magnitude of the VCD signal is directly proportional to the enantiomeric excess.[17][18] This technique is particularly useful for determining the absolute configuration of chiral molecules.[19][20]
-
Electronic Circular Dichroism (ECD) and other Optical Methods: ECD, which measures the differential absorption of circularly polarized UV-Vis light, can also be used for ee determination.[21][22][23] Often, this involves the formation of host-guest complexes to induce or enhance the CD signal.[24] Raman Optical Activity (ROA) is another chiroptical spectroscopy that provides information about the stereochemistry of chiral molecules.[25]
Quantitative Data Summary
The following table summarizes the performance of different analytical techniques in the determination of enantiomeric excess for various chiral lactones, including bicyclic structures.
| Technique | Analyte | Stationary/Mobile Phase or Agent | Enantiomeric Excess (ee) Determined | Reference |
| Chiral HPLC | Bridged[15][19][19] bicyclic lactones | Chiral stationary phase | High yields and excellent enantioselectivities | [4] |
| Chiral multicyclic γ-lactones | Chiralpak IB column, hexane:isopropanol = 95:5 | 98% ee | [26] | |
| Chiral GC | Chiral γ- and δ-lactones | FS-Hydrodex β-3P | >99% ee | [1] |
| Bicyclic β-lactone | 2,3-di-OAc-6-TBS β-CD column | 92% ee | [9] | |
| NMR | γ-lactones | (R)-(-)-2,2,2-trifluoro-l-(9-anthryl)ethanol (lc) | Determination of enantiomeric composition and absolute configuration | [13] |
| VCD | γ-valerolactone and γ-caprolactone | - | Study of molecular structure and conformational distribution of enantiopure samples | [15] |
| Keto-lactone product of Baeyer-Villiger oxidation | - | Identification of the structure of a single isomer product | [19][20] |
Experimental Protocols
Chiral HPLC for Enantiomeric Excess Determination of Bicyclic Lactones
This protocol is a general guideline and may require optimization for specific bicyclic lactones.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or CD detector).
-
Chiral Column Selection: Select a chiral stationary phase appropriate for the lactone structure. Polysaccharide-based CSPs (e.g., Chiralpak or Chiralcel series) are often a good starting point.[26]
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the bicyclic lactone sample in the mobile phase to a final concentration suitable for detection.
-
Chromatographic Conditions:
-
Flow rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintain a constant temperature (e.g., 25 °C) to ensure reproducible results.
-
Injection Volume: 5 - 20 µL.
-
Detection: Set the detector wavelength to an appropriate value where the lactone absorbs.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This protocol describes the general procedure for determining enantiomeric excess using a chiral solvating agent.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent Selection: Choose a CSA that is known to interact with lactones, such as Pirkle's alcohol or other chiral alcohols.[13]
-
Sample Preparation:
-
Accurately weigh and dissolve the bicyclic lactone sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar excess of the chiral solvating agent to the NMR tube. The optimal ratio of CSA to substrate should be determined experimentally.
-
-
NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Identify a well-resolved proton signal that is split into two distinct peaks (or sets of peaks) corresponding to the two diastereomeric complexes.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = (|Integral₁ - Integral₂| / (Integral₁ + Integral₂)) * 100
-
Visualizations
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for ee determination using Chiral HPLC.
Experimental Workflow for NMR Analysis with a Chiral Solvating Agent
Caption: Workflow for ee determination using NMR with a CSA.
References
- 1. rsc.org [rsc.org]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. A concise access to bridged [2,2,1] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. uma.es [uma.es]
- 8. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. stereoelectronics.org [stereoelectronics.org]
- 15. Vibrational Circular Dichroism study of chiral food additives: γ-valero- and γ-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Determination of molecular structure using vibrational circular dichroism spectroscopy: the keto-lactone product of Baeyer-Villiger oxidation of (+)-(1R,5S)-bicyclo[3.3.1]nonane-2,7-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. rsc.org [rsc.org]
A Spectroscopic Showdown: Unmasking the Stereochemical Nuances of cis- and trans-Bicyclo[4.2.0]octane Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of cis- and trans-fused bicyclo[4.2.0]octane isomers, leveraging experimental data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
The bicyclo[4.2.0]octane framework is a key structural motif in numerous natural products and pharmaceutical compounds. The stereochemistry of the ring fusion, either cis or trans, profoundly influences the molecule's three-dimensional shape, stability, and biological activity. Consequently, the unambiguous differentiation between these isomers is of paramount importance in synthetic chemistry and drug discovery. This guide provides a detailed comparison of the spectroscopic signatures of cis- and trans-bicyclo[4.2.0]octane isomers, drawing upon experimental data from representative substituted analogs to elucidate the key distinguishing features.
Spectroscopic Data Comparison
Due to the limited availability of complete, directly comparable spectroscopic data for the unsubstituted parent cis- and trans-bicyclo[4.2.0]octane, this guide utilizes data from closely related derivatives to highlight the fundamental differences in their spectral properties. The following tables summarize the key spectroscopic data for cis- and trans-fused bicyclo[4.2.0]octane-2,7-diones, which serve as excellent models for understanding the influence of stereochemistry on their NMR spectra. Mass spectrometry data for the parent cis-bicyclo[4.2.0]octane is also presented.
Table 1: ¹H NMR Spectroscopic Data of Bicyclo[4.2.0]octane-2,7-dione Derivatives
| Parameter | trans-fused Isomer | cis-fused Isomer | Key Differentiating Feature |
| Bridgehead H-H Vicinal Coupling Constant (³J) | ~ 4 Hz | > 7 Hz | A significantly smaller coupling constant for the trans-isomer due to the dihedral angle. |
| Geminal Coupling Constant (²J) of Methylene Protons α to Carbonyl | ~ 15 Hz | ~ 18 Hz | Reflects differences in the puckering of the four-membered ring.[1] |
Table 2: ¹³C NMR Spectroscopic Data of Bicyclo[4.2.0]octane-2,7-dione Derivatives
| Parameter | trans-fused Isomer | cis-fused Isomer | Key Differentiating Feature |
| Carbonyl Carbon (C=O) Chemical Shift | ~198 ppm | ~207 ppm | The carbonyl carbon in the more strained trans-fused ring is notably shielded.[1] |
Table 3: Mass Spectrometry Data for cis-Bicyclo[4.2.0]octane
| m/z | Relative Intensity | Proposed Fragment |
| 110 | 25% | [M]⁺ |
| 82 | 80% | [M - C₂H₄]⁺ |
| 67 | 100% | [C₅H₇]⁺ |
| 54 | 75% | [C₄H₆]⁺ |
| 41 | 95% | [C₃H₅]⁺ |
| 39 | 70% | [C₃H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of bicyclo[4.2.0]octane isomers, based on methodologies reported for their derivatives.
Synthesis of Bicyclo[4.2.0]octane Derivatives
A common route to the bicyclo[4.2.0]octane skeleton is through a [2+2] photocycloaddition reaction between a cyclohexene derivative and an appropriate alkene.[1]
-
Reaction Setup: A solution of the cyclohexene derivative and a molar excess of the alkene in an appropriate solvent (e.g., benzene) is placed in a photochemical reactor.[1]
-
Irradiation: The solution is irradiated with UV light (e.g., 350 nm lamps) for a specified period until the reaction is complete, as monitored by techniques like gas chromatography (GC).[1]
-
Workup and Purification: The reaction mixture is concentrated, and the products are purified using column chromatography on silica gel.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz).[1] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).[1]
-
Data Analysis: The chemical shifts, coupling constants, and multiplicities of the signals are analyzed to determine the structure and stereochemistry of the isomer.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the liquid sample is placed between two KBr plates, or a solid sample is prepared as a KBr pellet.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The characteristic absorption bands corresponding to different functional groups and bond vibrations are identified. For the parent bicyclo[4.2.0]octanes, the key absorptions would be the C-H stretching and bending vibrations.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds, which also serves to separate the isomers.
-
Ionization: Electron ionization (EI) at a standard energy (e.g., 70 eV) is commonly used.[1]
-
Data Acquisition and Analysis: The mass-to-charge ratio (m/z) of the molecular ion and the fragmentation pattern are recorded and analyzed to confirm the molecular weight and provide structural information.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and spectroscopic comparison of cis- and trans-bicyclo[4.2.0]octane isomers.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
